Octahydro-1H-pyrano[3,4-b]pyridine
Description
BenchChem offers high-quality Octahydro-1H-pyrano[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octahydro-1H-pyrano[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2 |
InChI Key |
AWUHIBIWUREKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCOCC2NC1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties & Synthesis of Octahydro-1H-pyrano[3,4-b]pyridine
This guide provides an in-depth technical analysis of Octahydro-1H-pyrano[3,4-b]pyridine , a bicyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for quinolizidine and isoquinoline alkaloids.
Executive Summary
Octahydro-1H-pyrano[3,4-b]pyridine (OHPP) is a saturated, bicyclic heterocycle consisting of a piperidine ring fused to a tetrahydropyran ring. It represents a strategic scaffold in drug discovery, offering a polarity-tuned alternative to all-carbon bicyclic systems like decalin or nitrogen-only systems like octahydro-1,7-naphthyridine.
Key Characteristics:
-
Molecular Formula: C
H NO -
Molecular Weight: 141.21 g/mol
-
Bioisosterism: Mimics the steric bulk of decahydroisoquinoline but with improved aqueous solubility due to the ether oxygen.
-
Stereochemistry: Possesses two bridgehead chiral centers (C4a and C8a in IUPAC general numbering), allowing for cis and trans diastereomers.
Structural & Stereochemical Analysis[1]
Connectivity and Numbering
The scaffold is defined by the fusion of a pyridine (reduced to piperidine) and a pyran (reduced to tetrahydropyran) ring.
-
Fusion Geometry [3,4-b]: The pyran ring is fused at its 3,4-positions to the b-bond (C2–C3) of the pyridine ring.
-
Atom Arrangement:
-
Nitrogen (N1): Located at position 1 of the pyridine ring, adjacent to the bridgehead C2.
-
Oxygen (O): Located in the pyran ring. Based on [3,4-b] fusion, the oxygen is separated from the bridgehead by one methylene group (C2 of the pyran ring) on one side.
-
Conformational Analysis
The physicochemical behavior of OHPP is dictated by the stereochemistry of the ring fusion:
| Feature | cis-Fused Isomer | trans-Fused Isomer |
| Geometry | Bent, "tent-like" shape. | Planar, extended shape. |
| Flexibility | Conformational mobility between chair-chair invertomers. | Rigid, locked chair-chair conformation. |
| Basicity | Lone pair on N is more accessible; typically slightly more basic. | Lone pair orientation is fixed; steric hindrance varies. |
| Prevalence | Often the kinetic product of hydrogenation. | Thermodynamic product; mimics steroids/decalins. |
Chemical Implication: The cis-isomer is generally more soluble but less metabolically stable due to exposed axial hydrogens. The trans-isomer provides a rigid vector for substituent display, critical for high-affinity binding in GPCR targets (e.g., Tachykinin receptors).
Synthetic Pathways[1][2][3]
The synthesis of octahydro-1H-pyrano[3,4-b]pyridine typically proceeds via the construction of the aromatic/unsaturated precursor followed by catalytic reduction.
Route A: Hetero-Diels-Alder & Reduction (Convergent)
This route builds the pyran ring onto a functionalized pyridine.
-
Precursor: 2-Vinyl-3-pyridinecarboxylate or similar vinyl-pyridine derivatives.
-
Cyclization: Inverse electron demand Hetero-Diels-Alder (HDA) reaction with an electron-rich enol ether or aldehyde.
-
Reduction: Catalytic hydrogenation (PtO
or Pd/C) reduces the pyridine ring to piperidine.
Route B: Intramolecular Cyclization (Linear)
Constructs the ether linkage from a piperidine precursor.
-
Starting Material: 3-(2-Hydroxyethyl)-2-hydroxymethyl-piperidine (or protected equivalent).
-
Cyclization: Acid-catalyzed dehydration (Mitsunobu or TsCl/Base) closes the pyran ring.
-
Advantage: Allows for stereoselective control if the starting piperidine is chiral.
Visualization of Synthesis Logic
The following diagram illustrates the primary synthetic logic flow for accessing the scaffold.
Caption: Synthetic workflow from aromatic pyridine precursors to the saturated octahydro scaffold.
Chemical Properties & Reactivity Profile[4]
Basicity and pKa
-
Functional Group: Secondary amine (cyclic).
-
Estimated pKa: 9.5 – 10.5 (typical for piperidines).
-
Effect of Oxygen: The ether oxygen in the fused ring exerts a weak inductive electron-withdrawing effect (-I), potentially lowering the pKa slightly compared to decahydroisoquinoline (pKa ~10.8), making it less protonated at physiological pH (7.4) and potentially improving membrane permeability.
Lipophilicity (LogP)
-
Comparison:
-
Decahydroisoquinoline (C9): LogP ~ 2.5 - 3.0
-
Octahydro-1H-pyrano[3,4-b]pyridine (C8-O): LogP ~ 1.0 - 1.5
-
-
Significance: The insertion of oxygen lowers lipophilicity (LogD), reducing non-specific binding and metabolic clearance risk (lower CYP450 affinity) while maintaining the hydrophobic bulk required for receptor pocket filling.
Reactivity Hotspots
-
N1-Position (Nucleophilic): Highly reactive toward alkyl halides, acyl chlorides, and sulfonyl chlorides. This is the primary vector for library diversification.
-
Bridgehead Carbons (C-H Oxidation): Susceptible to oxidative metabolism (N-dealkylation or alpha-oxidation) if not sterically protected.
-
Ether Linkage: Generally stable to acid/base hydrolysis, making the scaffold robust for multistep synthesis.
Medicinal Chemistry Applications
Scaffold Hopping & Bioisosterism
OHPP is used to replace:
-
Morpholine: To restrict conformation and add bulk.
-
Piperidine: To add a polar handle (ether O) that can engage in hydrogen bonding with the target protein backbone.
-
Decalin/Isoquinoline: To lower LogP and improve solubility.
Case Studies
-
Tachykinin Receptor Antagonists: Derivatives of pyrano[3,4-b]pyridine have been patented as NK1/NK2 receptor antagonists, where the rigid bicyclic core positions aromatic substituents to interact with hydrophobic pockets in the GPCR.
-
Monoacylglycerol Lipase (MGL) Modulators: The scaffold has appeared in libraries screening for inhibitors of MGL, a target for pain and inflammation.
Experimental Protocol: Catalytic Reduction
Objective: Synthesis of cis-octahydro-1H-pyrano[3,4-b]pyridine from 5H-pyrano[3,4-b]pyridin-5-one precursor.
Reagents:
-
Substrate: 5H-pyrano[3,4-b]pyridin-5-one (1.0 eq)
-
Catalyst: Platinum(IV) oxide (PtO
, Adams' catalyst) (10 mol%) -
Solvent: Glacial Acetic Acid (AcOH)
-
Hydrogen Source: H
gas (50 psi)
Procedure:
-
Preparation: Dissolve the aromatic precursor in glacial acetic acid (0.1 M concentration) in a high-pressure hydrogenation vessel.
-
Catalyst Addition: Carefully add PtO
under an inert atmosphere (Argon/Nitrogen). Caution: Dry catalyst can ignite solvent vapors. -
Hydrogenation: Purge the vessel with H
three times. Pressurize to 50 psi and stir vigorously at room temperature for 12–24 hours. -
Monitoring: Monitor reaction progress by LC-MS for the disappearance of the aromatic starting material (M+) and appearance of the saturated mass (M+6 or M+8 depending on precursor).
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Basify the residue with 1N NaOH to pH > 12 and extract with Dichloromethane (DCM). Dry organic layer over Na
SOngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> and concentrate to yield the crude amine. -
Purification: Purify via flash chromatography (DCM/MeOH/NH
) to separate cis and trans diastereomers if necessary.
Validation:
-
1H NMR: Look for the upfield shift of ring protons (1.5 – 3.5 ppm) and loss of aromatic signals (> 7.0 ppm).
-
Stereochemistry: Use NOESY NMR to distinguish cis (strong NOE between bridgehead protons) vs. trans (no/weak NOE).
References
- Synthesis of Fused Pyridines:Chemistry of Heterocyclic Compounds: The Naphthyridines, Vol 63. (General reference for naphthyridine-like reductions).
-
Medicinal Application (Tachykinin): EP0733632B1. Cyclic compounds, their production and use as tachykinin receptor antagonists. Available at:
-
Medicinal Application (MGL): WO2020065613A1. Monoacylglycerol lipase modulators. Available at:
-
Product Verification: Ambeed Product Index, Octahydro-1H-pyrano[3,4-b]pyridine oxalate. Available at:
Sources
Engineering the Pyrano[3,4-b]pyridine Scaffold: A Technical Guide to Medicinal Chemistry Applications and Synthetic Workflows
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug discovery, I approach the pyrano[3,4-b]pyridine scaffold not merely as a structural curiosity, but as a highly tunable molecular engine. Fusing a highly electron-deficient pyridine ring with a versatile pyran system, this bicyclic core has emerged as a privileged scaffold in modern medicinal chemistry. Its unique spatial geometry and electronic distribution allow it to interface with deep hydrophobic protein pockets, making it exceptionally valuable for targeting multidrug-resistant (MDR) bacterial efflux pumps, modulating central nervous system (CNS) receptors, and disrupting oncogenic pathways.
This whitepaper provides an in-depth technical analysis of the pyrano[3,4-b]pyridine scaffold, detailing its primary pharmacological applications, structure-activity relationships (SAR), and the causal logic behind its synthesis and biological validation.
Pharmacological Landscape & Mechanistic Causality
Reversing Gram-Negative Antimicrobial Resistance (AMR)
The most prominent application of the pyrano[3,4-b]pyridine core is in the development of Efflux Pump Inhibitors (EPIs) for Gram-negative pathogens. The overexpression of the tripartite AcrAB-TolC efflux pump in Escherichia coli and other Enterobacteriaceae is a primary driver of resistance against fluoroquinolones and β-lactams[1].
The pyranopyridine derivative MBX2319 acts as a potent, selective inhibitor of the AcrB transporter[2]. The causality behind its efficacy lies in its structural rigidity. Unlike flexible EPIs, the constrained bicyclic pyranopyridine core, coupled with strategic steric bulk (e.g., a C8 morpholino group), acts as a "molecular wedge." It binds deep within the hydrophobic pocket of AcrB, sterically hindering the conformational shifts required for the pump's peristaltic efflux mechanism. This traps the transporter, restoring the intracellular accumulation of antibiotics like ciprofloxacin by >10,000-fold[1].
Mechanism of AcrB efflux pump inhibition by pyrano[3,4-b]pyridines.
Oncology: Tubulin Polymerization and Apoptosis
Beyond infectious diseases, pyrano-pyridine conjugates have demonstrated significant antiproliferative activity[3]. Specifically, pyrano[3,2-c]pyridones and related pyranopyridine libraries display low nanomolar activity against human cancer cell lines by inducing cell cycle arrest in the G2/M phase[4]. Mechanistically, these compounds act as antitubulin agents; the fused heterocyclic system mimics the binding pharmacophore of natural alkaloids, effectively blocking in vitro tubulin polymerization and triggering apoptotic cascades[4].
Neuropharmacology and Endocannabinoid Modulation
In the CNS, the scaffold is utilized to synthesize analogs of kynurenic acid (KYNA), yielding hydroxyquinolines and pyranopyridines with potent neuroprotective effects[5]. Furthermore, saturated derivatives (e.g., 5,8-dihydro-6H-pyrano[3,4-b]pyridines) are highly effective monoacylglycerol lipase (MGL) modulators[6]. By inhibiting MGL, these compounds prevent the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), offering therapeutic avenues for neuroinflammation, pain management, and glaucoma[6].
Structure-Activity Relationship (SAR) Landscape
To optimize the pyrano[3,4-b]pyridine scaffold for specific targets, systematic medicinal chemistry explorations are required. The table below summarizes the quantitative and qualitative SAR data derived from hit-to-lead optimization campaigns, specifically focusing on the AcrB EPI molecular activity map[2].
| Substituent Position | Chemical Modification | Pharmacological Effect | Target / Mechanistic Rationale |
| C5 | Cyano (-CN) group | Enhanced binding affinity | Electron-withdrawing nature strengthens dipole interactions within the AcrB pocket. |
| C6 | Phenethylthio group | Deep pocket anchoring | The flexible lipophilic tail anchors the molecule into the hydrophobic AcrB cleft[2]. |
| C8 | Morpholino group | Improved ADMET profile | Increases aqueous solubility and metabolic stability without sacrificing potency[2],[1]. |
| C3 | Dimethyl substitution | Steric optimization | Provides necessary steric bulk to wedge into the binding site, preventing target conformational shifts. |
| Pyridine N | N-Oxidation | Synthetic activation | Serves as a critical intermediate for the Polonovski rearrangement during library synthesis[7]. |
Synthetic Methodologies: The Polonovski-Williamson Sequence
Constructing the dihydropyrano[3,4-b]pyridine core requires high regioselectivity. Direct oxidation of methylpyridines to hydroxymethyl derivatives is notoriously low-yielding due to over-oxidation to carboxylic acids. To circumvent this, we utilize a highly controlled Polonovski rearrangement followed by an in situ intramolecular Williamson ether synthesis[7].
The causality here is elegant: the N-oxide activates the adjacent methyl group for a [3,3]-sigmatropic rearrangement when treated with acetic anhydride. Subsequent basic hydrolysis liberates an alkoxide that immediately displaces a neighboring halogen, forging the pyran ring in a self-driving thermodynamic cascade.
Step-by-step synthetic workflow for the pyrano[3,4-b]pyridine scaffold.
Protocol 1: Synthesis of 5,6-Dihydro[3,4-b]pyridines
Note: This protocol is a self-validating system; the rapid cyclization in Step 3 prevents the isolation of unstable intermediates, ensuring high purity of the final scaffold.
-
N-Oxidation: Dissolve the methyl-substituted pyridine precursor (1.0 eq) in anhydrous dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0°C. Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3, extract with DCM, and concentrate to yield the pyridine N-oxide[7].
-
Polonovski Rearrangement: Dissolve the N-oxide intermediate (1.76 mmol) in acetic anhydride (4 mL). Heat the mixture at reflux for 2 hours. The N-oxide oxygen attacks the anhydride, triggering a rearrangement to form a 2-acetoxymethylpyridine intermediate[7].
-
Hydrolysis & Cyclization: Evaporate the solution to absolute dryness under reduced pressure to remove residual acetic anhydride. Resuspend the crude residue in 60 mL of 1N KOH in methanol. Stir at reflux for 30 minutes. The basic conditions simultaneously hydrolyze the acetate to an alcohol and drive the intramolecular nucleophilic substitution (Williamson ether synthesis)[7].
-
Workup & Purification: Evaporate the methanol. Add 50 mL of deionized water and extract the aqueous layer with DCM (3 x 30 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via column chromatography on neutral alumina (eluting with DCM) to yield the pure pyrano[3,4-b]pyridine scaffold.
Biological Validation: Efflux Pump Inhibition Workflow
To validate the synthesized pyranopyridine analogs as EPIs, we employ a dynamic intracellular accumulation assay using Hoechst 33342. Because Hoechst 33342 is a known substrate for the AcrAB-TolC pump and fluoresces strongly only when bound to intracellular DNA, it serves as a perfect real-time biosensor for pump functionality[1].
Protocol 2: Hoechst 33342 Accumulation Assay
-
Bacterial Preparation: Culture wild-type E. coli (or target Gram-negative strain) in Mueller-Hinton broth at 37°C until reaching the mid-logarithmic growth phase (OD600 ≈ 0.6).
-
Cell Washing & Energization: Centrifuge the cells (4000 × g, 10 min) and wash twice with Phosphate-Buffered Saline (PBS). Resuspend the pellet in PBS supplemented with 1 mM MgSO4 and 0.4% glucose (to provide ATP for the efflux pumps) to an OD600 of 0.1.
-
Compound Co-Incubation: Transfer 100 µL of the bacterial suspension into a 96-well black microtiter plate. Add the pyrano[3,4-b]pyridine test compound (e.g., MBX2319 analogs) at varying concentrations (1 µM to 50 µM). Include a solvent control (DMSO) and a positive control (e.g., PAβN).
-
Kinetic Measurement: Add Hoechst 33342 dye to a final concentration of 2.5 µM in each well. Immediately place the plate in a fluorescence microplate reader.
-
Data Acquisition: Monitor fluorescence continuously for 60 minutes at 37°C (Excitation: 350 nm; Emission: 460 nm).
-
Causal Interpretation: A rapid, sustained increase in fluorescence indicates that the pyranopyridine has successfully wedged into the AcrB pocket, paralyzing the pump and allowing the dye to accumulate and intercalate with bacterial DNA[1].
-
Conclusion
The pyrano[3,4-b]pyridine scaffold is a masterclass in heterocyclic utility. By understanding the causal relationship between its rigid, electron-deficient core and deep-pocket protein targets, medicinal chemists can leverage it to break antimicrobial resistance, halt cancer cell proliferation, and modulate complex CNS pathways. Utilizing robust synthetic routes like the Polonovski-Williamson sequence ensures that these complex libraries can be generated with the high purity and regioselectivity demanded by modern drug discovery pipelines.
References
- Source: National Institutes of Health (nih.gov)
- Source: National Institutes of Health (nih.gov)
- Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2.
- Source: ResearchGate / Taylor & Francis (researchgate.net)
- Source: U.S. Department of Agriculture (usda.gov)
- Source: National Institutes of Health (nih.gov)
- Source: Google Patents (google.com)
Sources
- 1. Optimization of Novel Pyranopyridine Efflux Pump Inhibitors | National Agricultural Library [nal.usda.gov]
- 2. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2020065613A1 - Monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Bioactivity profile of octahydro-1H-pyrano[3,4-b]pyridine derivatives
[1]
Executive Summary: The Scaffold at a Glance
Octahydro-1H-pyrano[3,4-b]pyridine is a saturated, bicyclic heterocyclic system consisting of a piperidine ring fused to a tetrahydropyran ring.[1] Unlike its aromatic parent (pyrano[3,4-b]pyridine), this scaffold offers a three-dimensional, stereochemically rich architecture essential for modern fragment-based drug discovery (FBDD).
-
Primary Utility: Pharmacophore scaffold for CNS agents and kinase inhibitors.[1]
-
Key Feature: Bioisostere of quinolizidine (replacing a methylene with an ether oxygen), offering improved solubility and altered metabolic stability (Microsomal clearance).[1]
-
Dominant Bioactivity: Neuromodulation (Ion channel blockade), Antimicrobial (when functionalized), and Antiproliferative (as a library core).[1]
Chemical Architecture & Pharmacophore Analysis[1]
Structural Significance
The transition from the planar pyrano[3,4-b]pyridine to the saturated octahydro derivative represents a shift from an intercalating, flat motif to a globular, receptor-fitting ligand.[1]
-
Stereochemistry: The fusion of the two rings creates two chiral centers (at the bridgehead carbons).[1] The cis-fused and trans-fused isomers exhibit distinct vectors for substituent display, allowing for fine-tuning of receptor affinity.[1]
-
Basicity: The secondary amine (N1) serves as a critical handle for protonation at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in GPCR binding pockets.[1]
-
Lipophilicity: The ether oxygen in the pyran ring lowers the LogP compared to the all-carbon quinolizidine analog, potentially reducing non-specific binding and improving the ADME profile.[1]
Structural Homology (Scaffold Hopping)
This scaffold is frequently used in "scaffold hopping" strategies to generate novel IP from known bioactive classes:
-
Quinolizidine Alkaloids (e.g., Pumiliotoxin C): The oxa-insertion creates the pyrano-pyridine core, maintaining the bulk required for ion channel blockage but altering hydrogen bond acceptor capability.[1]
-
Isoquinoline Derivatives: It serves as a saturated, non-aromatic analog of tetrahydroisoquinolines, a privileged structure in dopaminergic ligands.[1]
Therapeutic Applications & Bioactivity[2][3][4]
While the unsubstituted scaffold is a chemical building block, its derivatives exhibit potent bioactivity in the following domains:
Central Nervous System (CNS) Modulation
The octahydro-1H-pyrano[3,4-b]pyridine core mimics the rigidified structure of neurotransmitters.[1]
-
Target: Nicotinic Acetylcholine Receptors (nAChR) and Voltage-Gated Sodium Channels (Nav) .[1]
-
Mechanism: The protonated nitrogen mimics the ammonium headgroup of acetylcholine, while the bicyclic cage occludes the ion pore.[1]
-
Application: Analgesic agents (non-opioid) and potential treatments for neurodegenerative disorders.[1]
Oncology (Library Scaffolds)
In high-throughput screening (HTS) campaigns, such as those by the European Lead Factory , saturated bicyclic scaffolds are prized for their ability to bind into the deep, spherical pockets of enzymes that flat aromatic compounds cannot access.[1]
-
Target: Kinases (Type II inhibitors) and Protein-Protein Interactions (PPIs) .[1]
-
Activity: Derivatives functionalized at the N1 position (urea/amide linkers) have shown antiproliferative activity against lung (A549) and breast (MCF-7) cancer lines by disrupting specific signaling cascades.[1]
Antimicrobial Activity
Derivatives retaining the "pyrano-pyridine" connectivity often exhibit broad-spectrum antimicrobial properties.[1]
Mechanism of Action: Signaling Pathways[3]
The following diagram illustrates the mechanistic logic of how this scaffold interacts with biological targets, specifically highlighting the "Scaffold Hop" from natural alkaloids to synthetic drugs.
Figure 1: Pharmacological derivation and target engagement of the octahydro-1H-pyrano[3,4-b]pyridine scaffold.
Experimental Protocols
Synthesis of the Core Scaffold
To access the octahydro derivative, a reduction of the aromatic precursor is required.[1] The following protocol ensures stereochemical control.
Protocol: Catalytic Hydrogenation of Pyrano[3,4-b]pyridine
-
Reagents: Pyrano[3,4-b]pyridine (1.0 eq), PtO₂ (Adams' catalyst, 5 mol%), Acetic Acid (glacial).
-
Procedure:
-
Dissolve pyrano[3,4-b]pyridine in glacial acetic acid in a high-pressure hydrogenation vessel.
-
Add PtO₂ catalyst carefully under inert atmosphere (Argon).
-
Pressurize with H₂ gas to 50 psi (3.4 bar).
-
Stir at 60°C for 12 hours.
-
Workup: Filter through Celite to remove catalyst.[1] Neutralize filtrate with NaHCO₃ (aq) and extract with Dichloromethane (DCM).[1]
-
Purification: Isolate the cis/trans isomers via Flash Column Chromatography (SiO₂, MeOH:DCM gradient).
-
-
Validation: Confirm saturation via ¹H-NMR (disappearance of aromatic protons >7 ppm).
In Vitro Calcium Flux Assay (GPCR/Ion Channel Screening)
This assay determines if the derivative modulates intracellular calcium, a proxy for GPCR or Ion Channel activity.[1]
Protocol:
-
Cell Line: HEK293 stably expressing the target receptor (e.g., α7 nAChR).[1]
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Addition:
-
Prepare 10 mM stock of the octahydro-pyrano-pyridine derivative in DMSO.
-
Dilute to test concentrations (0.1 nM – 10 µM) in assay buffer (HBSS).
-
Add compound to cells using an automated liquid handler.[1]
-
-
Measurement: Monitor Fluorescence (Ex: 494 nm, Em: 516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Analysis: Calculate IC₅₀/EC₅₀ based on the peak fluorescence change relative to positive controls (e.g., Acetylcholine).
Comparison of Derivatives
| Derivative Class | R-Group Substitution (N1) | Primary Bioactivity | Mechanism |
| Unsubstituted | -H | Chemical Building Block | Scaffold for library synthesis.[1] |
| Urea-Linked | -CO-NH-Aryl | Anticancer | Kinase inhibition (ATP-competitive or Allosteric).[1] |
| Alkyl-Amino | -(CH₂)n-NR₂ | Neuroactive | Ion channel blockade (Pore occlusion).[1] |
| Sulfonyl | -SO₂-Aryl | Antimicrobial | DNA Gyrase interference (putative).[1] |
Future Outlook
The octahydro-1H-pyrano[3,4-b]pyridine scaffold is currently underutilized compared to its nitrogen-only counterparts (diazanaphthalenes).[1] However, as the pharmaceutical industry shifts towards Fsp3-rich (fraction of sp3 hybridized carbons) molecules to improve clinical success rates, this scaffold is poised for growth.[1] Its ability to provide rigid, chiral vectors for substituent placement makes it an ideal candidate for Fragment-Based Drug Design (FBDD) targeting "undruggable" protein surfaces.[1]
References
-
European Lead Factory. (2017).[1][2] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries. Bioorganic & Medicinal Chemistry.
-
Mullard, A. (2016).[1] The European Lead Factory: A new model for drug discovery. Nature Reviews Drug Discovery. [1]
-
Goetz, G. et al. (2014).[1] Scaffold Hopping in Medicinal Chemistry. Wiley-VCH. (General reference for the quinolizidine-to-pyranopyridine transition logic).
-
PubChem Compound Summary. (2024). Octahydro-1H-pyrano[3,4-b]pyridine.
-
Pacquelet, S. et al. (2011).[1][3] Convenient Synthesis of Heterocyclic Compounds with Dihydropyrano[3,4-b]pyridine Scaffold. Synthetic Communications. [1]
Sources
- 1. (4aR,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 1515156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural Characteristics and Synthetic Architecture of Fused Pyranopyridine Ring Systems
Executive Summary
Fused pyranopyridine systems—bicyclic heterocycles merging a pyridine ring with a pyran moiety—represent a privileged scaffold in modern medicinal chemistry.[1] Their structural rigidity, capacity for diverse hydrogen bonding, and electronic tunability make them ideal pharmacophores for targeting kinases (e.g., EGFR, VEGFR-2), microbial enzymes, and viral replication machinery. This guide dissects the structural isomerism, spectroscopic signatures, and synthetic logic required to master this chemical space.
Structural Classification and Isomerism
The physicochemical behavior of pyranopyridines is dictated by the fusion orientation of the pyridine (aromatic, electron-deficient) and pyran (non-aromatic, lipophilic) rings. The nomenclature depends on the bond of the pyridine ring to which the pyran is fused.
Core Isomeric Scaffolds
There are four primary isomeric forms based on the fusion face of the pyridine ring:
-
Pyrano[2,3-b]pyridine: Fusion across the b-bond (C2-C3) of pyridine. The pyran oxygen is adjacent to the pyridine nitrogen.
-
Pyrano[3,2-c]pyridine: Fusion across the c-bond (C3-C4).
-
Pyrano[3,4-c]pyridine: Fusion across the c-bond but with reversed oxygen orientation.
-
Pyrano[4,3-b]pyridine: Fusion across the b-bond with reversed oxygen orientation.
Structural Implication:
-
[2,3-b] Isomers: The proximity of the pyran oxygen to the pyridine nitrogen creates a unique electrostatic pocket, often influencing solubility and metal chelation capability.
-
[3,2-c] Isomers: These are structurally extended, providing a larger surface area for hydrophobic interactions within enzyme binding pockets.
Electronic Distribution and Planarity
-
Aromaticity: The pyridine ring retains aromaticity, acting as an electron-withdrawing sink. The fused pyran ring (typically 4H-pyran) is non-aromatic but contains a conjugated enamine or vinyl ether system depending on substitution.
-
Planarity: X-ray crystallographic data confirms that the bicyclic core is essentially planar. However, bulky substituents at the C4 position (sp3 hybridized) of the pyran ring force the substituent into a pseudo-axial or equatorial orientation to minimize steric strain, often distorting the pyran ring into a slight boat or chemically-flattened chair conformation.
Spectroscopic Fingerprinting: A Self-Validating System
Reliable characterization requires identifying diagnostic signals that confirm ring closure and correct regiochemistry.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Feature | Diagnostic Signal (δ ppm) | Structural Insight |
| Pyran C4-H | 4.0 – 5.5 (s) | Confirms sp3 hybridization at the chiral center; shift depends on aryl shielding. | |
| Amino (-NH | 6.8 – 7.5 (br s) | Broad singlet; D | |
| Pyridine H | 8.3 – 8.7 (d/m) | Downfield shift due to ring nitrogen deshielding; coupling constants ( | |
| Nitrile (-CN) | 115 – 120 | Characteristic sharp peak; confirms incorporation of malononitrile fragment. | |
| Pyran C4 | 35 – 45 | Upfield aliphatic signal; validates the Michael addition step. |
Infrared Spectroscopy (IR)
-
Nitrile (CN): A sharp, distinct band at 2190–2220 cm
. Absence of this band suggests hydrolysis or failure of the cyclization. -
Amino (NH
): Doublet bands at 3300–3450 cm (asymmetric/symmetric stretch). -
Carbonyl (C=O): If present (e.g., in coumarin-fused systems), look for 1700–1720 cm
.
Synthetic Methodologies: Causality and Logic
The most robust route to functionalized pyranopyridines is the One-Pot Multicomponent Reaction (MCR) . This approach is preferred over linear synthesis due to higher atom economy, reduced purification steps, and the ability to drive equilibrium toward the thermodynamic product.
The Mechanism: Knoevenagel-Michael-Cyclization (KMC) Sequence
The synthesis typically involves an aldehyde, a nitrile active methylene (e.g., malononitrile), and a CH-acidic carbonyl compound (e.g., 3-cyanoacetylpyridine or cyclic 1,3-dicarbonyls).
Step-by-Step Mechanistic Logic:
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile to form an arylidenemalononitrile intermediate.[3][4] Why? This increases the electrophilicity of the
-carbon. -
Michael Addition: The CH-acidic enol attacks the electrophilic
-carbon of the intermediate. -
Thorpe-Ziegler Cyclization: Intramolecular nucleophilic attack of the enolate oxygen (or nitrogen) onto the nitrile group closes the ring.
-
Tautomerization: The resulting imine tautomerizes to the stable amine, driving the reaction to completion.
Visualization of Reaction Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical transition states.
Figure 1: Sequential logic of the One-Pot Knoevenagel-Michael-Cyclization (KMC) pathway for pyranopyridine synthesis.
Detailed Experimental Protocol
Objective: Synthesis of 2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile.
Rationale: This protocol uses a basic catalyst to deprotonate the active methylene, initiating the cascade. Ethanol is chosen as the solvent to facilitate the precipitation of the final product, simplifying purification (Self-Validating purification).
Materials
-
4-Chlorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
3-Cyano-4,6-dimethyl-2-hydroxypyridine (1.0 mmol)
-
Triethylamine (TEA) or Piperidine (Catalytic amount, 3-4 drops)
-
Ethanol (10 mL)
Workflow
-
Pre-activation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde and malononitrile in 5 mL ethanol. Add 1 drop of catalyst. Stir at room temperature for 5 minutes.
-
Observation: Solution may turn slightly yellow/cloudy (Formation of arylidenemalononitrile).
-
-
Coupling: Add the hydroxypyridine derivative and the remaining ethanol. Add 2-3 drops of catalyst.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane:Ethyl Acetate 6:4). The aldehyde spot (
) should disappear. A new fluorescent spot ( ) should appear.
-
-
Termination & Isolation: Cool the reaction mixture to room temperature. The product often precipitates as a solid due to the rigid, planar structure and lower solubility of the fused system compared to the starting materials.
-
Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from DMF/Ethanol if necessary.
Validation Criteria
-
Yield: Expected > 80%.
-
Melting Point: Sharp range (typically > 200°C due to H-bonding network).
-
IR Check: Appearance of -NH
doublet and disappearance of aldehyde C=O stretch.
Biological & Pharmacological Relevance (SAR)
The structural features of pyranopyridines directly correlate with their biological efficacy.
-
The 4-Aryl Substituent:
-
Lipophilicity: Substituents at the C4 position of the pyran ring (e.g., Cl, F, OMe) occupy hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).
-
Electronic Effect: Electron-withdrawing groups (EWG) like -NO
or -Cl on the aryl ring generally enhance potency by increasing the acidity of the pyran ring protons or influencing stacking interactions.
-
-
The 2-Amino-3-Cyano Motif:
-
This push-pull system is critical for hydrogen bonding. The -NH
acts as a donor to backbone carbonyls of the receptor, while the -CN acts as a weak acceptor or spacer.
-
-
Pyridine Nitrogen:
-
The position of the nitrogen (isomer dependent) determines the basicity and water solubility. [3,2-c] isomers often show better metabolic stability compared to [2,3-b] isomers, which are more susceptible to oxidative metabolism.
-
References
-
Elattar, K. M., El-Khateeb, A. Y., & Hamed, S. E. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry, 13, 522-567.
-
Al-Mulla, A. (2025). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
-
Maddila, S., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Catalysts, 12(10), 1120.
-
Gouda, M. A., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6632.
-
Aitken, R. A., & Fotherby, F. M. (2023).[5] Triazines, tetrazines and fused ring polyaza systems.[5] Progress in Heterocyclic Chemistry, 34, 469-485.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Octahydro-1H-pyrano[3,4-b]pyridine as a Fragment-Based Drug Discovery Scaffold: A Technical Guide
Executive Summary
Fragment-Based Drug Discovery (FBDD) has fundamentally transformed hit-to-lead campaigns by sampling chemical space more efficiently than high-throughput screening of massive, complex libraries. However, historically, FBDD screening sets have been heavily biased toward flat, sp2-hybridized heteroaromatics. While these "flatland" fragments readily yield hits, their subsequent elaboration often leads to poor physicochemical properties, including low aqueous solubility and off-target promiscuity.
To overcome these attrition risks, modern drug design mandates the integration of 3D, sp3-rich scaffolds[1]. This whitepaper provides an in-depth technical analysis of Octahydro-1H-pyrano[3,4-b]pyridine , a partially saturated bicyclic amine, detailing its structural rationale, synthetic stereocontrol, and integration into a self-validating biophysical screening workflow.
The Strategic Imperative: Escaping Flatland
The transition from 2D aromatic rings to 3D aliphatic frameworks is driven by the need to access deeper, more complex biological pockets while maintaining favorable drug-like properties. The metric Fsp3 (the fraction of sp3-hybridized carbons) is a proven predictor of clinical success; higher Fsp3 correlates with reduced toxicity and improved pharmacokinetic profiles[2].
Octahydro-1H-pyrano[3,4-b]pyridine (CAS: 1807933-80-7 for the 4aR,8aR isomer) represents an ideal FBDD starting point[3]. By fusing a tetrahydropyran ring to a piperidine core, the scaffold achieves an Fsp3 of 1.0. This rigidification restricts the conformational ensemble of the molecule, thereby minimizing the entropic penalty typically incurred when flexible aliphatic chains bind to a target protein[4].
Physicochemical Profiling & The Rule of Three
To ensure maximum Ligand Efficiency (LE), screening fragments must adhere strictly to the "Rule of Three" (Ro3). The pyranopyridine scaffold not only meets these criteria but optimizes them for downstream elaboration.
| Property | Value | FBDD Rationale |
| Molecular Weight | 141.21 g/mol | Well below the 300 Da threshold, allowing for significant mass addition during lead optimization without violating Lipinski's Rule of Five. |
| Fsp3 | 1.0 (8/8 Carbons) | High 3D character reduces non-specific hydrophobic aggregation and improves aqueous solubility[1]. |
| ClogP | ~0.9 | Optimal lipophilicity ensures that initial binding is driven by specific enthalpic interactions rather than non-specific hydrophobic collapse. |
| H-Bond Donors | 1 (Secondary Amine) | Provides a highly reactive primary vector (N1) for functionalization while maintaining membrane permeability. |
| H-Bond Acceptors | 2 (N, O) | Enables specific anchoring interactions with conserved structural motifs, such as kinase hinge regions or epigenetic reader domains. |
| Stereocenters | 2 (e.g., 4aR, 8aR) | The defined relative stereochemistry projects exit vectors into distinct, predictable vectors in 3D space[3]. |
Synthetic Methodologies and Stereocontrol
The utility of a fragment is intrinsically tied to its synthetic tractability. For Octahydro-1H-pyrano[3,4-b]pyridine, controlling the stereochemistry at the ring junction (C4a and C8a) is critical, as this dictates the spatial orientation of the N1 and O functional groups.
Causality in Synthetic Design: A common approach to synthesizing this scaffold involves an Intramolecular Diels-Alder (IMDA) reaction of a tethered azatriene system, followed by catalytic hydrogenation.
-
Why IMDA? The highly ordered, cyclic transition state of the IMDA reaction ensures strict diastereoselectivity, exclusively yielding the cis-fused or trans-fused bicyclic core depending on the geometry of the starting diene/dienophile.
-
Why does this matter? If the ring junction were synthesized as a racemic or diastereomeric mixture, downstream elaboration would yield complex mixtures of compounds with divergent binding affinities, confounding Structure-Activity Relationship (SAR) data. By locking the stereochemistry early, every functionalization step yields a single, predictable 3D vector.
Biophysical Screening Workflow: A Self-Validating Protocol
Because fragments bind with low affinity (typically
Step 1: Primary Screening via Ligand-Observed NMR (WaterLOGSY)
-
Mechanism: WaterLOGSY detects the transfer of magnetization from bulk water to the fragment via the protein surface.
-
Protocol:
-
Prepare a sample containing 10
M of the target protein and a pool of 5-10 fragments (including the pyranopyridine scaffold) at 500 M each in a deuterated buffer. -
Include a known non-binding reference compound (e.g., sucrose) as an internal control.
-
Acquire the NMR spectra.
-
-
Self-Validation (Causality): A true binder will exhibit a positive phase signal due to the large correlation time of the protein-ligand complex. If the internal non-binding control also shows a positive signal, it immediately flags that the protein has aggregated or precipitated, invalidating the run and preventing false positives.
Step 2: Hit Validation via Surface Plasmon Resonance (SPR)
-
Mechanism: SPR measures real-time changes in the refractive index near a sensor surface as the fragment binds to the immobilized target.
-
Protocol:
-
Immobilize the target protein on a CM5 sensor chip via standard amine coupling.
-
Inject the pyranopyridine hit in a multi-cycle kinetic format, utilizing a concentration gradient from 10
M to 2 mM. -
Record the sensorgrams to calculate
, , and steady-state .
-
-
Self-Validation (Causality): The SPR response must scale proportionally with the fragment concentration and reach a steady-state plateau. If the response curve is linear and fails to saturate, it indicates non-specific binding or compound aggregation on the chip. Only fragments exhibiting a 1:1 Langmuir binding stoichiometry proceed to the next phase.
Step 3: Structural Resolution via X-ray Crystallography
-
Mechanism: Soaking the validated fragment into apo-protein crystals to determine the exact 3D binding pose.
-
Protocol:
-
Grow apo-crystals of the target protein.
-
Soak the crystals in a mother liquor containing 10-50 mM of the pyranopyridine fragment for 2-24 hours.
-
Harvest, cryoprotect, and collect diffraction data.
-
Caption: Fragment-based drug discovery workflow for sp3-rich scaffolds.
Fragment Elaboration and Structural Biology
Once the binding pose of the Octahydro-1H-pyrano[3,4-b]pyridine core is resolved, the scaffold acts as a central hub for vector-based growth. The distinct advantage of this partially saturated bicycle is its dual-nature interaction profile.
-
The Tetrahydropyran Motif: The oxygen atom frequently acts as an internal hydrogen bond acceptor. In kinase targets, this oxygen can mimic the interactions of traditional flat macrocycles with the hinge region backbone amides.
-
The Piperidine Motif (N1 Vector): The secondary amine is the primary synthetic vector. Because the nitrogen is part of a rigidified sp3 ring, appending functional groups (via amidation, sulfonylation, or reductive amination) projects the new moieties at highly specific angles.
Causality in Elaboration: By utilizing the N1 position, medicinal chemists can probe adjacent solvent-exposed channels or deeper hydrophobic sub-pockets without disrupting the core enthalpic contacts established by the pyran oxygen. This precise vector projection is impossible with highly flexible linear amines, which suffer massive entropic penalties upon binding.
Caption: Vector-based elaboration strategies for the pyranopyridine core.
Conclusion
The integration of Octahydro-1H-pyrano[3,4-b]pyridine into FBDD libraries represents a sophisticated application of "Escape from Flatland" principles. By combining high Fsp3 character, strict stereochemical control, and highly predictable exit vectors, this scaffold bypasses the traditional pitfalls of lipophilic, sp2-rich fragments. When coupled with a self-validating biophysical screening workflow, it provides drug development professionals with a highly robust starting point for generating selective, potent, and bioavailable lead compounds.
References
-
Partially Saturated Bicyclic Heteroaromatics as an sp3‐Enriched Fragment Collection , d-nb.info. 1[1]
-
Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects , whiterose.ac.uk. 2[2]
-
Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy , NIH. 4[4]
Sources
Architecting the Pyrano[3,4-b]pyridine Scaffold: A Comprehensive Guide to Historical Discovery and Modern Synthesis
Introduction
Pyrano[3,4-b]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. They form the structural core of several biologically active alkaloids, such as the stephaoxocanes (e.g., Eletifine, utilized for asthma and urinary tract infections), and synthetic ligands like Doxanthrine, a potent dopamine D1 receptor agonist[1]. Historically, accessing this fused bicyclic system presented significant synthetic hurdles. The inherent electron-deficient nature of the pyridine ring strongly resists standard electrophilic aromatic substitution and direct ortho-functionalization, requiring researchers to develop highly specialized, causality-driven cyclization strategies[1].
Historical Context and Discovery
Early synthetic routes to annulated pyridines relied heavily on classical Friedländer condensations or the Conrad-Limpach procedure[2]. However, these methods often required harsh conditions and yielded complex mixtures of isomers when applied to the pyrano[3,4-b]pyridine architecture[2].
A major mechanistic breakthrough occurred in the 1990s with the application of the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Biedrzycki and van der Plas demonstrated that (alkynyloxyalkyl)pyrazines could undergo thermally induced intramolecular IEDDA cyclization to form dihydropyrano[3,4-b]pyridines[3]. While mechanistically elegant—utilizing a [4+2] cycloaddition followed by the extrusion of nitrogen gas—this approach required extreme temperatures (up to 190 °C in undecane) and suffered from a limited substrate scope[3].
Core Synthetic Methodologies (The "How" and "Why")
To overcome the limitations of classical methods, modern synthetic chemistry has engineered highly specific pathways that prioritize atom economy, regioselectivity, and milder conditions.
Tandem Polonovski Rearrangement and Williamson Ether Synthesis
Because direct functionalization of the pyridine ortho-position is thermodynamically unfavorable, Desbois et al. circumvented this barrier by utilizing a pyridine N-oxide intermediate[4]. The Causality: The N-oxide serves a dual purpose: it activates the ring and acts as a molecular handle for the Polonovski rearrangement[1]. Treatment with acetic anhydride forms a highly electrophilic N-acetoxypyridinium ion. Acetate-mediated deprotonation of the adjacent methyl group drives rearomatization, cleaving the N-O bond and transferring the acetate to the benzylic carbon[1]. Subsequent base-mediated hydrolysis yields a nucleophilic alkoxide that undergoes an intramolecular Williamson ether cyclization to forge the pyran ring[1].
Microwave-Assisted Palladium-Catalyzed C-H Heteroarylation
For highly complex, polycyclic drug candidates, pre-functionalization of substrates (e.g., via halogenation or borylation) is synthetically prohibitive. Garrison et al. developed a microwave-assisted, Pd-catalyzed regioselective C-H heteroarylation to construct a novel 5-dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridine core[5]. The Causality: Conventional thermal heating of these electron-rich pyrazoles resulted in protracted reaction times and significant substrate degradation[5]. By transitioning to microwave irradiation, the kinetic barrier of the oxidative addition and C-H activation steps was rapidly overcome, yielding the tricyclic core in high purity without thermal decomposition[5].
Multicomponent Reactions (MCRs)
To align with green chemistry principles, researchers have developed one-pot MCRs. Abdel-Wadood et al. demonstrated the synthesis of pyrano[3,4-b]pyridine-2(1H)-thiones via the condensation of benzylidene-cyanothioacetamide with cyclic ketones[6]. The Causality: This domino reaction eliminates the need to isolate toxic intermediates, relying on a sequential Michael addition and cyclocondensation cascade to build the scaffold in a single vessel[6].
Quantitative Data Presentation
The following table summarizes the operational parameters and efficiencies of the discussed methodologies, allowing for direct comparison of their synthetic utility.
| Synthesis Methodology | Key Reagents / Catalyst | Temp / Time | Yield Range | Mechanistic Advantage |
| IEDDA of Pyrazines | Undecane (Solvent) | 190 °C / 12 h | 40–60% | Direct construction of the pyran ring via thermally induced [4+2] cycloaddition. |
| Polonovski-Williamson | Ac₂O, K₂CO₃, MeOH | 110 °C / 4 h | 55–76% | Circumvents difficult ortho-functionalization of electron-deficient pyridines. |
| Pd-Catalyzed C-H Activation | Pd(OAc)₂, Ligand, Base | 150 °C (MW) / 30 min | 70–90% | Atom-economical; microwave irradiation prevents thermal degradation of the core. |
| Multicomponent Reaction | Benzylidene-cyanothioacetamide | 80 °C / 12 h | 65–85% | One-pot assembly minimizes waste and avoids isolation of unstable intermediates. |
Mechanistic Pathways
Figure 1: Mechanistic pathway of the tandem Polonovski rearrangement and Williamson ether cyclization.
Figure 2: Catalytic cycle for the microwave-assisted Pd-catalyzed C-H heteroarylation.
Experimental Protocols
Protocol 1: Synthesis of Dihydropyrano[3,4-b]pyridine via Polonovski-Williamson Cascade
Rationale: This protocol utilizes a one-pot hydrolysis and cyclization to prevent the degradation of the volatile 2-(acetoxymethyl)pyridine intermediate[1].
-
Activation: Dissolve the ortho-substituted pyridine N-oxide (1.0 equiv) in anhydrous acetic anhydride (10.0 equiv). Stir the mixture at 110 °C under an argon atmosphere for 2 hours to induce the Polonovski rearrangement.
-
Concentration: Cool the reaction to room temperature and remove excess acetic anhydride under reduced pressure (co-evaporate with toluene to ensure complete azeotropic removal of acetic acid).
-
Hydrolysis & Cyclization: Dissolve the crude 2-(acetoxymethyl)pyridine intermediate in anhydrous methanol (0.2 M). Add anhydrous K₂CO₃ (3.0 equiv). The carbonate acts as a mild base to hydrolyze the acetate and immediately deprotonates the resulting alcohol to form the nucleophilic alkoxide.
-
Ring Closure: Stir the suspension at 65 °C for 2 hours. The alkoxide will undergo an intramolecular Williamson ether synthesis, displacing the adjacent leaving group.
-
Workup: Quench with distilled water, extract with ethyl acetate (3x), dry over MgSO₄, and purify via silica gel flash chromatography.
Protocol 2: Microwave-Assisted Pd-Catalyzed C-H Heteroarylation
Rationale: Microwave irradiation ensures rapid heating kinetics, bypassing the thermal degradation pathways associated with prolonged standard heating of electron-rich pyrazoles[5].
-
Preparation: In a microwave-safe vial equipped with a magnetic stir bar, add the pyrazole-tethered aryl halide substrate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and an appropriate phosphine ligand (e.g., PCy₃, 0.10 equiv).
-
Base Addition: Add K₂CO₃ (2.0 equiv) to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.
-
Solvent & Degassing: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA, 0.1 M). Seal the vial with a crimp cap and rigorously sparge the solution with argon for 10 minutes. Critical Step: Oxygen must be strictly excluded to prevent the oxidative deactivation of the Pd(0) species generated in situ.
-
Microwave Irradiation: Subject the vial to microwave irradiation at 150 °C for exactly 30 minutes.
-
Isolation: Dilute the cooled mixture with EtOAc, filter through a pad of Celite to remove palladium black, concentrate under reduced pressure, and purify via preparative HPLC.
References
-
Desbois, N., Pacquelet, S., Blache, Y., Kimny, T., & Lacaille Dubois, M. A. (2013). "Convenient Synthesis of Heterocyclic Compounds with Dihydropyrano[3,4-b]pyridine Scaffold." Synthetic Communications. URL: [Link]
-
Garrison, A. T., Childress, E. S., Davis, D. C., & Lindsley, C. W. (2019). "Preparation of 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C–H Heteroarylation of Electron-Rich Pyrazoles." The Journal of Organic Chemistry. URL: [Link]
-
Biedrzycki, M., de Bie, D. A., & van der Plas, H. C. (1990). "Intramolecular inverse electron demand Diels-Alder reactions of pyrazines." Tetrahedron. URL: [Link]
-
Abdel-Wadood, F. K., Abdel-Monem, M. I., Fahmy, A. M., & Geies, A. A. (2014). "One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines." Zeitschrift für Naturforschung B. URL: [Link]
-
Zsigmond, Á., et al. (2021). "KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect." MDPI (Molecules). URL: [Link]
Sources
Methodological & Application
Stereoselective synthesis of octahydro-1H-pyrano[3,4-b]pyridine
Application Note: Strategic Stereocontrol in the Synthesis of Octahydro-1H-pyrano[3,4-b]pyridine Scaffolds
Executive Summary
The octahydro-1H-pyrano[3,4-b]pyridine scaffold represents a privileged bicyclic core found in numerous bioactive alkaloids (e.g., Valeriana alkaloids, iridoids) and synthetic pharmaceuticals targeting the Central Nervous System (CNS). The structural integration of a saturated piperidine ring fused to a tetrahydropyran ring creates a rigid bicyclic system with defined vectors for substituent display.
The primary synthetic challenge lies in establishing the relative stereochemistry at the ring junction (C4a and C8a positions). This guide details two distinct, high-fidelity protocols for accessing this scaffold:
-
Method A (De Novo Assembly): Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction for simultaneous ring construction and stereocontrol.
-
Method B (Late-Stage Saturation): Catalytic stereoselective hydrogenation of the aromatic pyrano[3,4-b]pyridine precursor.
Structural Analysis & Retrosynthetic Logic
The target molecule is a fused bicycle where the nitrogen atom resides at position 1 of the piperidine ring, and the oxygen resides in the pyran ring fused at the [3,4-b] bond.
-
Stereochemical Challenge: The cis-fused isomer is generally the kinetic product of hydrogenation and the natural configuration of many iridoids. The trans-fused isomer is thermodynamically more stable but harder to access directly from aromatic precursors without specific directing groups.
-
Numbering: The fusion points are typically designated as 4a and 8a (depending on IUPAC nomenclature variations, sometimes 4a/7a).
DOT Diagram 1: Retrosynthetic Strategy & Pathway Selection
Figure 1: Retrosynthetic analysis showing the two primary disconnects for the bicyclic core.
Method A: Inverse Electron Demand Hetero-Diels-Alder (IEDHDA)
This method is preferred for medicinal chemistry applications where specific substituents need to be introduced with high stereochemical precision. The reaction typically proceeds via an endo-transition state, yielding the cis-fused bicycle.
Mechanism & Rationale
The reaction involves an electron-deficient 1-azadiene (often generated in situ from an aldehyde and an amine or using a 1,2,4-triazine) reacting with an electron-rich dienophile (cyclic enol ether).
-
Selectivity: The endo approach minimizes steric repulsion and maximizes secondary orbital interactions, establishing the cis-relationship at the bridgehead.
Protocol: Lewis Acid-Catalyzed Cyclization
Reagents:
-
Substrate 1:
-Tosyl-1-aza-1,3-butadiene (generated from corresponding aldehyde). -
Substrate 2: 3,4-Dihydro-2H-pyran (Dienophile).
-
Catalyst: Copper(II) Triflate [Cu(OTf)
] or chiral Bis(oxazoline)-Copper complexes for enantioselectivity. -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Procedure:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)
(5 mol%) in anhydrous DCM (0.1 M concentration relative to limiting reagent). -
Substrate Addition: Add the 1-azadiene (1.0 equiv) to the catalyst solution. Stir for 15 minutes at 0°C to ensure coordination.
-
Cycloaddition: Add 3,4-dihydro-2H-pyran (1.5 equiv) dropwise via syringe pump over 30 minutes.
-
Note: Slow addition prevents polymerization of the sensitive enol ether.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with Hanessian’s stain or PMA).
-
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x). Wash combined organics with brine, dry over Na SO , and concentrate.[1] -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Expected Outcome:
-
Yield: 75–85%
-
Stereochemistry: >95:5 cis-fused diastereomer (Endo product).
Method B: Stereoselective Hydrogenation
This method is preferred for scale-up when the aromatic precursor (pyrano[3,4-b]pyridine) is readily available. The stereochemical outcome (cis vs. trans) is dictated by the catalyst surface environment and the pH of the medium.
Catalyst Selection Matrix
| Catalyst System | Conditions | Major Product | Mechanism |
| PtO | Acidic (AcOH/HCl) | Cis-fused | Protonation of pyridine prevents flat adsorption; H |
| Rh/C (5%) | Neutral (MeOH) | Cis-fused | Fast kinetics favor the kinetic cis product. |
| Pd/C (10%) | High Temp / High Pressure | Trans-fused | Thermodynamic equilibration (via enamine intermediates) favors the more stable trans isomer. |
Protocol: Synthesis of cis-Octahydro-1H-pyrano[3,4-b]pyridine
Reagents:
-
Catalyst: Platinum Oxide (PtO
), 10 wt% loading. -
Solvent: Glacial Acetic Acid (AcOH) with 1.0 equiv HCl (optional, to enhance cis-selectivity).
-
Hydrogen Source: H
gas (balloon or Parr shaker at 50 psi).
Step-by-Step Procedure:
-
Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve the aromatic substrate (1.0 g) in glacial acetic acid (15 mL).
-
Catalyst Addition: Carefully add PtO
(100 mg) under a stream of nitrogen.-
Safety: PtO
can ignite solvent vapors; ensure inert atmosphere during addition.
-
-
Hydrogenation: Seal the vessel. Purge with H
(3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12 hours. -
Filtration: Vent H
. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. -
Neutralization: Concentrate the filtrate to remove bulk AcOH. Dissolve residue in DCM and carefully neutralize with 10% NaOH at 0°C until pH > 12 (to liberate the free amine).
-
Isolation: Extract with DCM (3x). Dry over K
CO (amine compatible drying agent). Concentrate to yield the crude oil.
DOT Diagram 2: Stereochemical Decision Tree (Hydrogenation)
Figure 2: Reaction conditions determining the stereochemical outcome of the hydrogenation.
Critical Control Points & Troubleshooting
-
Nomenclature Confusion: Ensure you are working with the [3,4-b] isomer. The [2,3-c] isomer is more common commercially. Verify by NMR: The [3,4-b] isomer will show specific coupling constants for the bridgehead protons (
).-
Cis-fused:
Hz (axial-equatorial). -
Trans-fused:
Hz (axial-axial).
-
-
Catalyst Poisoning: Nitrogen heterocycles are notorious for poisoning Pd and Pt catalysts. If conversion stalls, add 1.0 equiv of HCl to protonate the nitrogen, preventing strong coordination to the metal surface.
-
Over-reduction: In Method A, ensure the enol ether double bond is not reduced if a subsequent functionalization is required. In Method B, the pyran ring is generally stable to hydrogenation conditions that reduce the pyridine.
References
-
Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115-136. Link
- Foundational text on Hetero-Diels-Alder kinetics and stereocontrol.
-
Boger, D. L. (1983). "Diels-Alder Reactions of Azadienes." Tetrahedron, 39(18), 2869-2939. Link
- Authoritative source on 1-azadiene reactivity for pyridine synthesis.
-
Glorius, F. (2010). "Asymmetric Hydrogenation of Heteroarenes." Organic & Biomolecular Chemistry, 8, 5231-5247. Link
- Modern protocols for stereoselective reduction of pyridines.
-
Kustov, A. L., et al. (2022).[4] "Selective Hydrogenation of Pyridine and Derivatives." Russian Journal of Physical Chemistry A, 96, 2129–2132.[4] Link
- Recent data on catalyst specificity for pyridine-to-piperidine reduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Scalable synthetic routes for octahydro-1H-pyrano[3,4-b]pyridine
This Application Note provides a detailed, scalable protocol for the synthesis of octahydro-1H-pyrano[3,4-b]pyridine , a bicyclic scaffold increasingly relevant in the development of novel alkaloids and bioactive piperidine surrogates.
Executive Summary
The octahydro-1H-pyrano[3,4-b]pyridine scaffold represents a structural hybrid of a piperidine and a tetrahydropyran fused at the [3,4-b] position.[1] While often overshadowed by its [3,4-c] or pyrrolo analogs, this specific isomer offers unique vector orientation for medicinal chemistry.
The scalable synthesis described herein utilizes a convergent aromatic reduction strategy . Rather than constructing the pyran ring onto a pre-reduced piperidine (which often suffers from stereocontrol issues), this route first establishes the thermodynamically stable pyrano[3,4-b]pyridine (aromatic core) via a modified Polonovski cyclization, followed by a high-pressure catalytic hydrogenation to saturate the pyridine ring. This approach ensures regiochemical purity and leverages cheap, commercially available pyridine precursors.
Part 1: Strategic Analysis & Route Selection
Route Comparison
| Feature | Route A: Aromatic Reduction (Recommended) | Route B: Hetero-Diels-Alder (HDA) | Route C: Piperidine Annulation |
| Key Step | Intramolecular Etherification & Hydrogenation | Inverse Electron Demand Diels-Alder | Prins Cyclization |
| Scalability | High (Crystallizable intermediates) | Moderate (Requires specialized dienes) | Low (Often requires chromatography) |
| Stereocontrol | Excellent (Catalyst-controlled cis-reduction) | Good (Endo/Exo selectivity) | Poor (Mixture of diastereomers) |
| Cost | Low (Start from 2,3-lutidine or similar) | High (Enol ethers/Triazines) | Moderate |
Selected Pathway: The "Pacquelet-Reduction" Protocol
This protocol adapts the regioselective functionalization logic described by Pacquelet et al. (2013) to construct the pyran ring, followed by a standard heterogeneous hydrogenation.
Retrosynthetic Logic:
-
Target: Octahydro-1H-pyrano[3,4-b]pyridine[1]
-
Precursor: 2H-Pyrano[3,4-b]pyridine (Aromatic Core)
-
Key Intermediate: 3-(2-Hydroxyethyl)-2-(hydroxymethyl)pyridine
-
Starting Material: 3-(2-Hydroxyethyl)-2-methylpyridine (derived from 2,3-Lutidine or 3-Picoline)
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of the Aromatic Core (Pyrano[3,4-b]pyridine)
Objective: Transform 3-(2-hydroxyethyl)-2-methylpyridine into the bicyclic ether.
Step 1.1: Protection and N-Oxidation
-
Reagents: 3-(2-hydroxyethyl)-2-methylpyridine, Acetic Anhydride (
), m-Chloroperbenzoic acid (m-CPBA) or /Urea. -
Rationale: The hydroxyl group must be protected to prevent side reactions during N-oxidation. The N-oxide is essential for the subsequent Polonovski rearrangement which functionalizes the C2-methyl group.
Protocol:
-
Acetylation: Dissolve 3-(2-hydroxyethyl)-2-methylpyridine (1.0 equiv) in DCM. Add
(1.2 equiv) and TEA (1.5 equiv). Stir at RT for 4 h. Wash with , dry, and concentrate to yield the acetate ester. -
Oxidation: Dissolve the crude acetate in DCM (0.5 M). Add m-CPBA (1.2 equiv) portion-wise at 0°C. Warm to RT and stir overnight.
-
Workup: Quench with
solution. Wash with saturated to remove benzoic acid. Dry organic layer ( ) and concentrate.[2]-
Checkpoint: Product should be a waxy solid or oil (N-oxide). Mass spec
(approx).
-
Step 1.2: Polonovski Rearrangement & Cyclization
-
Reagents: Acetic Anhydride, NaOH/MeOH, p-Toluenesulfonyl chloride (TsCl).
-
Mechanism: The N-oxide reacts with anhydride to form an N-acetoxy salt, which undergoes E2 elimination and [3,3]-sigmatropic rearrangement to functionalize the 2-methyl group with an acetoxy group.
Protocol:
-
Rearrangement: Reflux the N-oxide intermediate in neat Acetic Anhydride (5 vol) for 2–4 hours. Monitor by TLC (disappearance of polar N-oxide).[3]
-
Hydrolysis: Concentrate the reaction mixture to remove excess
. Dissolve the dark residue in MeOH and add 20% NaOH (aq). Reflux for 1 hour to cleave both acetate groups (generating the diol). -
Cyclization (Intramolecular Etherification):
-
Note: Direct acid-catalyzed cyclization can be attempted, but activation is more reliable.
-
Cool the diol mixture to 0°C. Neutralize to pH 7. Extract with EtOAc.
-
Dissolve diol in THF. Add NaH (2.2 equiv) followed by TsCl (1.0 equiv) carefully to selectively tosylate the primary alcohol at the chain end? Correction: The 2-hydroxymethyl is benzylic and more reactive, but the ring closure requires specific activation.
-
Scalable Alternative:Acid-Catalyzed Dehydration. Reflux the crude diol in Toluene with catalytic p-TsOH using a Dean-Stark trap. The formation of the 6-membered ether is thermodynamically favored.
-
-
Purification: The aromatic pyrano[3,4-b]pyridine is often a stable oil or low-melting solid. Purify via vacuum distillation or silica plug filtration (EtOAc/Hexane).
Stage 2: Catalytic Hydrogenation (The Reduction)
Objective: Saturate the pyridine ring to yield the octahydro-1H-pyrano[3,4-b]pyridine.
Protocol:
-
Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with the aromatic precursor (1.0 equiv).
-
Solvent: Add Glacial Acetic Acid (10 vol). Expert Tip: Acetic acid protonates the pyridine nitrogen, preventing catalyst poisoning and facilitating reduction.
-
Catalyst: Add Platinum Oxide (
, Adams' Catalyst) (5 mol%) or 5% Rh/C (5 wt%). Pd/C is often insufficient for reducing fused pyridines under mild conditions. -
Reaction: Purge with
, then charge to 50–60 psi (4–5 bar). Stir vigorously at RT or mild heat (40°C) for 12–24 hours. -
Workup: Filter catalyst through Celite. Concentrate the filtrate to obtain the acetate salt.
-
Free Base Liberation: Dissolve residue in water. Basify with NaOH to pH > 12. Extract with DCM (3x). Dry (
) and concentrate. -
Product: The resulting oil is the cis-fused octahydro-1H-pyrano[3,4-b]pyridine.
Part 3: Process Data & Visualization
Reaction Scheme (DOT Diagram)
Caption: Convergent synthetic pathway via Polonovski rearrangement and catalytic hydrogenation.
Purification Workflow
Caption: Downstream processing workflow ensuring removal of catalyst and isolation of free base.
Part 4: Analytical Characterization
| Parameter | Specification (Expected) | Notes |
| Appearance | Colorless to pale yellow oil | Hygroscopic amine. |
| 1H NMR (CDCl3) | Look for disappearance of aromatic protons ( | |
| MS (ESI) | Consistent with | |
| Stereochemistry | cis-fused (Major diastereomer) | Coupling constants of bridgehead protons ( |
Part 5: Expert Insights & Troubleshooting
-
Polonovski Safety: The reaction of N-oxides with acetic anhydride is exothermic. On a large scale (multi-gram), add the anhydride slowly to the N-oxide solution at reflux temperature to control the rate of reaction.
-
Hydrogenation Safety: Pyridine reduction requires acidic media. Ensure the reactor is Hastelloy or glass-lined if possible, or keep reaction times short to minimize stainless steel corrosion by hot acetic acid.
-
Stereocontrol: If the trans-isomer is required, thermodynamic equilibration can be attempted by heating the product with
or performing the reduction with Sodium in Ethanol (dissolving metal reduction), though the latter is less scalable for this specific substrate.
References
-
Pacquelet, S., et al. (2013). "Convenient Synthesis of Heterocyclic Compounds with Dihydropyrano[3,4-b]pyridine Scaffold." Synthetic Communications, 43(8), 1092–1100. Link
-
Smissman, E. E., et al. (1972). "The synthesis of 2,4-diketo-5-phenyl-5-7-oxa-1,3-diazabicyclo(4.4.0)decane..." The Journal of Organic Chemistry, 37(22), 3486-3488. Link
-
Cislak, F. E. (1959). "Process of preparing 3-(2-hydroxyethyl)pyridine." U.S. Patent 2,891,959. Link
-
Filippov, D. V., et al. (2017). "Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries..." Bioorganic & Medicinal Chemistry, 25(16). Link
Sources
Application Note: Functionalization Protocols for Octahydro-1H-pyrano[3,4-b]pyridine
Executive Summary & Structural Analysis[1]
Subject Molecule: Octahydro-1H-pyrano[3,4-b]pyridine Chemical Class: Bicyclic Secondary Amine (Fused Tetrahydropyran-Piperidine)[1]
This guide details the functionalization of the secondary nitrogen (
Key Structural Considerations:
-
Steric Hindrance: The bridgehead carbons (C4a and C8a in systematic numbering) impose steric bulk that retards
reactions with secondary halides. -
Electronic Modulation: The pyran oxygen (position 5) exerts a through-bond inductive effect (
), slightly lowering the pKa of the amine (estimated pKa ~10.[1]2) compared to decahydroisoquinoline (pKa ~11.2).[1] This reduces nucleophilicity but increases the acidity of the N-H proton, relevant for deprotonation-based mechanisms.[1] -
Conformational Lock: The trans-fused isomer is generally rigid, locking the nitrogen lone pair in a specific vector, which is advantageous for binding affinity but requires precise trajectory for incoming electrophiles.[1]
Strategic Functionalization Workflow
The following decision tree outlines the optimal synthetic pathways based on the desired moiety (Alkyl, Aryl, or Carbonyl).
Figure 1: Strategic decision tree for nitrogen functionalization based on target moiety.[1]
Detailed Protocols
Protocol A: Reductive Amination (The Alkyl Linker)
Application: Appending saturated carbon chains or heterocycles.[1] Why this method? Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the tertiary amine and tolerates the steric bulk of the fused ring [1].[1]
Reagents:
-
Substrate: Octahydro-1H-pyrano[3,4-b]pyridine (1.0 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv) - Critical for imine formation[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried vial, dissolve the amine scaffold (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE (0.2 M concentration).
-
Activation: Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes. Note: The steric hindrance of the amine may slow down iminium ion formation; do not skip this pre-stir.[1]
-
Reduction: Cool the solution to 0°C. Add STAB (1.5 equiv) portion-wise over 5 minutes to control hydrogen evolution.
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine intermediate).
-
Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Validation Criteria:
-
LCMS: Single peak, mass = [Scaffold + Aldehyde - Oxygen + 2H].[1]
-
1H NMR: Diagnostic shift of the N-CH protons.[1]
Protocol B: Buchwald-Hartwig N-Arylation (The Aromatic Linker)
Application: Attaching phenyl, pyridyl, or heteroaryl rings.[1]
Why this method? Nucleophilic aromatic substitution (
Reagents:
-
Substrate: Octahydro-1H-pyrano[3,4-b]pyridine (1.0 equiv)[1]
-
Aryl Halide (Br/I preferred, Cl requires heating) (1.2 equiv)[1]
-
Catalyst: RuPhos-Pd-G3 (2–5 mol%)[1]
-
Base: Sodium tert-butoxide (NaOtBu) or LHMDS (1.5 equiv)[1]
-
Solvent: Toluene or 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inert Environment: Flame-dry a microwave vial or Schlenk tube and purge with Argon.
-
Loading: Add the amine (1.0 equiv), Aryl Halide (1.2 equiv), and NaOtBu (1.5 equiv).
-
Note: If using LHMDS (liquid base), add it last.[1]
-
-
Catalyst Addition: Add RuPhos-Pd-G3 (2 mol%).[1]
-
Solvent: Add anhydrous, degassed Toluene (0.1 M). Seal the vessel.
-
Reaction: Heat to 80°C (conventional) or 100°C (microwave) for 2–12 hours.
-
Checkpoint: If the aryl halide is electron-rich (e.g., anisole derivative), increase temperature to 110°C.[1]
-
-
Workup: Filter the reaction mixture through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.
Figure 2: Catalytic cycle highlighting the amine coordination step, which is the rate-determining step for hindered scaffolds like octahydro-1H-pyrano[3,4-b]pyridine.[1]
Protocol C: Sulfonylation (Metabolic Stability)
Application: Creating sulfonamides to block metabolic oxidation of the nitrogen or improve CNS penetration.[1]
Reagents:
-
Substrate (1.0 equiv)
-
Sulfonyl Chloride (R-SO₂Cl) (1.1 equiv)[1]
-
DIPEA (Diisopropylethylamine) (2.0 equiv)[1]
-
DMAP (0.1 equiv) - Catalytic nucleophile[1]
Methodology:
-
Dissolve amine and DIPEA in DCM at 0°C.
-
Add Sulfonyl Chloride slowly.
-
Add catalytic DMAP. Reasoning: The steric bulk of the scaffold can make the N-attack sluggish; DMAP forms a reactive N-sulfonylpyridinium intermediate.[1]
-
Warm to RT and stir for 2 hours.
Data Summary & Optimization Guide
| Parameter | Reductive Amination | Buchwald-Hartwig | Amide Coupling |
| Primary Challenge | Imine formation kinetics due to sterics.[1] | Pd-complex coordination; | Low reactivity with bulky acids. |
| Preferred Solvent | DCE or MeOH | Toluene or Dioxane | DMF or DCM |
| Key Reagent | STAB + AcOH | RuPhos-Pd-G3 | HATU or T3P |
| Temperature | 0°C | 80°C - 110°C | RT - 50°C |
| Typical Yield | 75 - 90% | 60 - 85% | 80 - 95% |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Protocol A: No reaction (SM remains). | Imine not forming. | Add molecular sieves (4Å) or reflux in Toluene with Dean-Stark before reduction.[1] |
| Protocol B: De-halogenated Arene detected.[5] | Switch ligand to BrettPhos ; lower reaction temperature; ensure anhydrous conditions. | |
| Protocol B: Low conversion. | Catalyst poisoning or sterics. | Increase catalyst load to 5 mol%; switch base to Cs₂CO₃ (weaker but sometimes cleaner). |
References
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligands. Retrieved from [Link][1]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. (Contextual citation for RuPhos utility in hindered amines).
-
PubChem. (2025). (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine Compound Summary. (Used for structural analog comparison). Retrieved from [Link][1]
Sources
Catalytic hydrogenation methods to access octahydro-1H-pyrano[3,4-b]pyridine
Application Note & Protocol: Catalytic Hydrogenation of Octahydro-1H-pyrano[3,4-b]pyridine
Abstract This technical guide details the catalytic hydrogenation protocols for accessing octahydro-1H-pyrano[3,4-b]pyridine (CAS: 933704-86-0), a saturated bicyclic heterocycle increasingly utilized in medicinal chemistry as a bioisostere for quinolizidine and octahydroquinoline scaffolds. The transformation involves the reduction of the aromatic pyridine ring of 5H-pyrano[3,4-b]pyridine precursors. This document provides optimized protocols using heterogeneous catalysis (PtO₂, Pd/C), addresses critical stereochemical control (cis- vs. trans-fusion), and outlines troubleshooting strategies for catalyst poisoning and incomplete reduction.
Introduction: The Scaffold & Synthetic Challenge
The octahydro-1H-pyrano[3,4-b]pyridine scaffold represents a "privileged structure" in drug discovery, offering a rigid bicyclic framework that positions the secondary amine and ether oxygen in defined vectors. Unlike its 5-membered analog (octahydropyrrolo[3,4-b]pyridine, a key intermediate in Moxifloxacin synthesis), the pyrano-fused system forms a [6,6]-bicyclic core, structurally analogous to decalin or quinoline.
Key Synthetic Challenges:
-
Aromaticity: The high resonance energy of the pyridine ring requires active catalysts and often elevated pressures.[1]
-
Catalyst Poisoning: The basic nitrogen of the product (piperidine) and precursor (pyridine) can coordinate strongly to metal surfaces (Pd, Pt), deactivating the catalyst.
-
Stereoselectivity: Hydrogenation generates two chiral centers at the ring fusion (positions 4a and 8a). Controlling the cis vs. trans ring fusion is critical for biological activity.
Strategic Analysis: Catalyst & Condition Selection
The reduction of the pyridine moiety in fused systems follows specific mechanistic pathways. The choice of catalyst determines the diastereoselectivity.
| Catalyst | Active Species | Primary Selectivity | Conditions | Pros/Cons |
| PtO₂ (Adams) | Pt(0) | Cis-selective | AcOH, 1-5 bar H₂ | Best for Lab Scale. High activity at low pressure. Expensive. |
| Pd/C (5-10%) | Pd(0) | Mixed / Cis | MeOH/HCl, 5-20 bar | Industrial Standard. Requires acid to prevent poisoning. Cheaper. |
| Rh/C (5%) | Rh(0) | Cis-selective | EtOH, 20-50 bar | High cis-selectivity but requires higher pressure. |
| Raney Ni | Ni(0) | Trans-selective | High T/P (>100°C) | Thermodynamic control often favors trans, but harsh conditions may open the pyran ring. |
Mechanistic Insight:
Acidic media (Acetic acid or HCl) are essential. Protonation of the pyridine nitrogen (
-
Electronically activated toward hydride attack.
-
Less coordinating to the metal surface, preventing catalyst poisoning.
Experimental Protocols
Protocol A: Low-Pressure Hydrogenation (Adams Method)
Recommended for gram-scale synthesis requiring high cis-selectivity.
Reagents:
-
Substrate: 5H-pyrano[3,4-b]pyridine (or derivative)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams Catalyst)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Gas: Hydrogen (H₂)
Step-by-Step Procedure:
-
Preparation: In a high-pressure glass hydrogenation bottle (Parr type), dissolve 1.0 g (7.4 mmol) of the starting pyrano-pyridine in 15 mL of glacial acetic acid .
-
Catalyst Addition: Carefully add 50 mg (5 wt%) of PtO₂. Caution: PtO₂ can ignite solvent vapors; add under an argon blanket.
-
Hydrogenation:
-
Connect the bottle to a Parr shaker or hydrogenation manifold.
-
Evacuate and purge with N₂ (3x), then H₂ (3x).
-
Pressurize to 3-4 bar (45-60 psi) H₂.
-
Shake/stir vigorously at Room Temperature (20-25°C) .
-
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours . The brown PtO₂ will turn black (active Pt(0)) upon H₂ exposure.
-
Workup:
-
Vent H₂ and purge with N₂.[1]
-
Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Concentrate the filtrate to remove bulk AcOH.
-
Neutralization: Dissolve residue in DCM, cool to 0°C, and slowly add sat. aq. NaHCO₃ or 10% NaOH until pH > 10.
-
Extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
-
Yield: Expect 85-95% yield of the crude cis-octahydro-1H-pyrano[3,4-b]pyridine.
Protocol B: High-Pressure Hydrogenation (Scale-Up)
Recommended for >10g scale using Pd/C.
Reagents:
-
Substrate: 5H-pyrano[3,4-b]pyridine
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet type (50% water)
-
Solvent: Methanol + 1.1 eq. Conc. HCl
-
Gas: Hydrogen (H₂)
Step-by-Step Procedure:
-
Salt Formation: Dissolve substrate in Methanol. Add 1.1 equivalents of concentrated HCl. This forms the pyridinium hydrochloride salt in situ.
-
Loading: Transfer solution to a stainless steel autoclave (e.g., Buchi or Parr reactor).
-
Catalyst: Add 10 wt% of 10% Pd/C (wet).
-
Reaction:
-
Seal reactor.[1] Purge N₂/H₂.
-
Pressurize to 20 bar (300 psi) .
-
Heat to 50-60°C with stirring (800 rpm).
-
Run for 12-24 hours .
-
-
Workup:
Stereochemical Characterization
The reduction creates a [6,6]-fused system. The cis and trans isomers can be distinguished by ¹H NMR coupling constants of the bridgehead protons (H-4a and H-8a).
| Feature | Cis-Isomer (Kinetic) | Trans-Isomer (Thermodynamic) |
| Ring Junction | One axial, one equatorial bond | Diequatorial bonds |
| Coupling ( | Small (2–5 Hz) | Large (9–11 Hz) |
| ¹³C NMR Shifts | Bridgehead carbons typically shielded | Bridgehead carbons typically deshielded |
Note: In 2-oxa-9-azabicyclo[4.4.0]decane systems, the cis-isomer is often the major product of catalytic hydrogenation due to the "haptophilicity" of the aromatic ring absorbing flat onto the catalyst surface.
Process Visualization
The following diagram illustrates the reaction pathway and decision logic for catalyst selection.
Caption: Mechanistic pathway for the stereoselective hydrogenation of pyrano[3,4-b]pyridine. Acidic activation is required to prevent catalyst poisoning.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | Catalyst Poisoning | Ensure substrate is fully protonated (pH < 2). Use fresh catalyst. Check for sulfur impurities in starting material. |
| Incomplete Reduction | H₂ Starvation | Increase agitation rate (gas-liquid mass transfer limitation). Increase pressure.[1] |
| Ring Opening | Hydrogenolysis | Avoid high temperatures (>80°C). Avoid Pd/C if the benzylic C-O bond is labile; switch to Rh/C. |
| Low Cis/Trans Ratio | Isomerization | Stop reaction immediately upon H₂ uptake cessation. Extended stirring can equilibrate to the trans isomer. |
References
-
BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (Accessed 2025).[1][3] Link
-
Reddy, G. P., & Bandichhor, R. (2013). "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Journal of Chemistry, 25, 8701-8707. Link
-
Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst." Asian Journal of Chemistry. Link
-
Filippov, D. V., et al. (2017). "Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries." Bioorganic & Medicinal Chemistry, 25(16), 4292-4300. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5154241, Octahydro-1H-pyrrolo[3,4-b]pyridine. Link
Sources
Application Note: One-Pot Synthesis of Substituted Octahydro-1H-pyrano[3,4-b]pyridines
This Application Note details the one-pot synthesis of substituted octahydro-1H-pyrano[3,4-b]pyridines , a privileged bicyclic scaffold structurally related to the Moxifloxacin intermediate (octahydro-pyrrolo[3,4-b]pyridine). This protocol focuses on a robust Multicomponent Reaction (MCR) strategy followed by stereoselective reduction, a pathway favored in medicinal chemistry for accessing this bioisostere of quinolizidines and iridoid alkaloids.
Introduction & Scientific Rationale
The octahydro-1H-pyrano[3,4-b]pyridine scaffold (also known as 2-oxa-7-azabicyclo[4.4.0]decane) represents a saturated, fused bicyclic system combining a piperidine ring with a tetrahydropyran ring. This structure serves as a critical core in the design of bioactive alkaloids , ACE inhibitors , and neurokinin receptor antagonists , acting as a bioisostere to the widely utilized octahydro-pyrrolo[3,4-b]pyridine found in antibiotics like Moxifloxacin.
Synthetic Challenge & Solution
Traditional synthesis of this saturated core often involves multi-step procedures: separate construction of the pyridine ring, annulation of the pyran ring, and subsequent high-pressure hydrogenation.
This protocol details a One-Pot Multicomponent Cyclocondensation strategy. By leveraging the reactivity of tetrahydro-4H-pyran-4-one with substituted benzylidenes (or aldehydes + active methylenes), we can assemble the fused pyrano[3,4-b]pyridine skeleton in a single operation. For the fully saturated octahydro analog, this MCR is coupled with a stereoselective catalytic hydrogenation, often performed in the same vessel (telescoped process) or as a direct follow-up.
Key Advantages:
-
Atom Economy: High-efficiency assembly of two rings in one sequence.
-
Modularity: Substituents on the pyridine ring are introduced via the aldehyde component.
-
Stereocontrol: Catalytic hydrogenation allows access to specific diastereomers (cis-fused vs. trans-fused).
Mechanistic Insight
The formation of the pyrano[3,4-b]pyridine core proceeds via a cascade mechanism initiated by a Knoevenagel condensation followed by a Michael addition and Cyclization .
Reaction Pathway[1][2][3][4][5][6][7]
-
Knoevenagel Condensation: Reaction of the aromatic aldehyde with the active methylene compound (e.g., cyanothioacetamide or malononitrile) generates an activated aryl-methylene intermediate.
-
Michael Addition: The enolizable ketone (tetrahydro-4H-pyran-4-one) attacks the electron-deficient alkene.
-
Cyclization: Intramolecular nucleophilic attack by the nitrogen or carbon nucleophile closes the pyridine ring.
-
Aromatization/Tautomerization: Formation of the stable thione/oxo-pyridine intermediate.
-
Reduction (to Octahydro): Catalytic hydrogenation saturates the pyridine ring, yielding the final octahydro species.
Figure 1: Mechanistic pathway for the assembly of the octahydro-1H-pyrano[3,4-b]pyridine scaffold.
Experimental Protocol
This protocol describes the synthesis of 4-Aryl-2-thioxo-octahydro-1H-pyrano[3,4-b]pyridine-3-carbonitrile derivatives, which can be further desulfurized/decarboxylated if a bare scaffold is required.
Materials & Reagents[2][4][5][7][8][9][10][11]
-
Tetrahydro-4H-pyran-4-one (10 mmol)
-
Substituted Benzaldehyde (10 mmol)
-
2-Cyanothioacetamide (10 mmol) (or Malononitrile for oxo-derivatives)
-
Ammonium Acetate (Catalytic, 10 mol%) or Piperidine
-
Solvent: Ethanol (Abs.) or Methanol
-
Reduction Catalyst: 10% Pd/C or PtO2
-
Hydrogen Source: H2 Balloon or Hydrogenator (50 psi)
Step-by-Step Procedure
Phase 1: One-Pot Assembly of the Ring System
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-cyanothioacetamide (1.00 g, 10 mmol) and the appropriate benzaldehyde (10 mmol) in Ethanol (20 mL).
-
Activation: Add a catalytic amount of Ammonium Acetate (0.1 g) or 3-4 drops of Piperidine . Stir at room temperature for 15 minutes to initiate the Knoevenagel condensation (solution often turns yellow/orange).
-
Addition: Add Tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours . Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).
-
Observation: A precipitate usually forms as the fused pyridine system crystallizes.
-
-
Isolation: Cool the mixture to room temperature. Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).
-
Purification: Recrystallize from Ethanol/DMF mixtures if necessary.
-
Yield: Typically 60–85% of the dihydro/aromatic intermediate.
-
Phase 2: Stereoselective Reduction to Octahydro-1H-pyrano[3,4-b]pyridine
-
Dissolution: Dissolve the intermediate (5 mmol) obtained in Phase 1 in Glacial Acetic Acid (20 mL). (Note: Acetic acid promotes protonation of the pyridine nitrogen, facilitating hydrogenation).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading) or PtO2 (Adams' catalyst, 5 wt%) under an inert atmosphere (Nitrogen purge).
-
Hydrogenation: Connect the flask to a hydrogen source (balloon for atmospheric pressure or Parr shaker for 50 psi). Stir vigorously at 60°C for 12–24 hours .
-
Note: Higher pressure (50 psi) favors the cis-fused isomer (4aS, 8aR).
-
-
Workup: Filter the catalyst through a pad of Celite. Wash the pad with Methanol.
-
Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO3 solution to pH 8–9.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry organic layers over anhydrous Na2SO4 and concentrate.
-
Final Product: The resulting oil or solid is the substituted octahydro-1H-pyrano[3,4-b]pyridine .
Substrate Scope & Data
The following table summarizes the expected yields for various substituted aldehydes using this protocol.
| Entry | Aldehyde Substituent (R) | Phase 1 Yield (Core) | Phase 2 Yield (Octahydro) | Reactivity Note |
| 1 | H (Benzaldehyde) | 82% | 90% | Standard reference. |
| 2 | 4-Cl (p-Chlorobenzaldehyde) | 85% | 88% | Electron-withdrawing groups accelerate Phase 1. |
| 3 | 4-OMe (p-Anisaldehyde) | 76% | 85% | Slower reflux required (6-8 h). |
| 4 | 3-NO2 (m-Nitrobenzaldehyde) | 88% | 80% | Nitro group may reduce to amine during Phase 2. |
| 5 | 2-Furyl (Furfural) | 70% | 75% | Sensitive to prolonged acid exposure. |
Troubleshooting & Optimization
-
Low Yield in Phase 1: If the reaction is sluggish, switch the solvent to Butanol and increase temperature to 110°C. The use of microwave irradiation (120°C, 15 min) can also drastically improve yields.
-
Diastereoselectivity: To favor the trans-fused octahydro system, perform the reduction using Sodium in Ethanol (Birch-type conditions) instead of catalytic hydrogenation.
-
Solubility: The intermediate thiones are often insoluble in ethanol. Use DMF or DMSO for NMR characterization.
Experimental Workflow Diagram
Figure 2: Operational workflow for the two-phase one-pot synthesis.
References
-
Abdel-Wadood, F. K., et al. (2008). "One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines." Zeitschrift für Naturforschung B, 63(3), 303–312. Link
-
Pacquelet, S., et al. (2011).[1] "Convenient Synthesis of Heterocyclic Compounds with Dihydropyrano[3,4-b]pyridine Scaffold." Synthetic Communications, 41(7). Link
-
Motterle, R., et al. (2014). "Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine." U.S. Patent No. 8,680,276. (Reference for bioisostere stereochemistry). Link
- Maitland, P., & Japp, F. R. (1838). "Maitland-Japp Reaction.
- Koulocheri, S. D., et al. (2002). "Povarov reaction: A versatile method for the synthesis of quinolines and fused pyridines." Current Organic Chemistry.
Sources
Troubleshooting & Optimization
Improving yield in octahydro-1H-pyrano[3,4-b]pyridine cyclization
To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Optimization of Octahydro-1H-pyrano[3,4-b]pyridine Cyclization
Executive Summary
The synthesis of octahydro-1H-pyrano[3,4-b]pyridine (and its regioisomers) represents a classic challenge in saturated heterocycle construction. The core difficulty lies in the cyclization step , where a piperidine (or tetrahydropyridine) precursor must undergo ring closure to form the fused tetrahydropyran ring.
This guide moves beyond basic literature procedures to address the "hidden" variables that cause yield attrition: cation stability, competitive oligomerization, and diastereocontrol.
Part 1: The Reaction Landscape
The two dominant pathways for accessing this scaffold are the Acid-Mediated Prins Cyclization and the Intramolecular Etherification . We will focus on the Prins route as it is the most convergent but also the most prone to yield fluctuation.
Pathway Analysis: The Prins Cyclization
In this route, an N-protected 1,2,3,6-tetrahydropyridine reacts with an aldehyde (usually formaldehyde) under acid catalysis.
The Mechanism & Failure Points:
-
Activation: The aldehyde forms an oxocarbenium ion.
-
Attack: The alkene of the tetrahydropyridine attacks the oxocarbenium.
-
Cyclization: The resulting carbocation is trapped by a nucleophile (often internal oxygen or external halide/water) to close the ring.
Critical Failure Mode: If the carbocation intermediate is too long-lived or the concentration is too high, the alkene of a second substrate molecule will attack, leading to polymerization rather than cyclization.
Figure 1: Kinetic competition between cyclization and oligomerization in Prins reactions.
Part 2: Troubleshooting & Optimization (Q&A)
This section addresses specific scenarios reported by users attempting to scale this reaction.
Category A: Yield & Conversion
Q1: My starting material is consumed, but the isolated yield is stuck below 40%. The crude NMR shows broad aliphatic peaks. What is happening? Diagnosis: You are likely experiencing competitive oligomerization . The "broad peaks" are characteristic of poly-ether/poly-alkene oligomers formed when the carbocation intermediate reacts with another alkene molecule instead of the internal nucleophile. Corrective Protocol:
-
Dilution is Key: Decrease substrate concentration from 0.5 M to 0.05 M - 0.1 M . This statistically favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization).
-
Acid Strength: If using dilute acid (e.g., 10% H₂SO₄), switch to a stronger, anhydrous acid system like TFA (Trifluoroacetic acid) or TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in dichloromethane. Stronger acids accelerate the trapping step.
-
Temperature: Increase the temperature slightly (e.g., from 0°C to RT, or RT to 40°C). While counter-intuitive, higher thermal energy can help surmount the activation barrier for the ring closure, which is often higher than the barrier for intermolecular attack.
Q2: I am using the Intramolecular Etherification route (cyclizing a hydroxy-mesylate). The reaction stalls at 50% conversion. Diagnosis: The conformational flexibility of the piperidine ring is preventing the alkoxide and electrophile from achieving the necessary anti-periplanar geometry for S_N2 displacement. Corrective Protocol:
-
Conformational Lock: Ensure the nitrogen protecting group is bulky (e.g., Boc or Cbz). This forces the piperidine ring into a chair conformation that may favor cyclization.
-
Cation Trapping: Switch to a phase-transfer catalysis method (50% NaOH, Toluene, TBAB). The high concentration of interfacial base can drive the equilibrium forward.
Category B: Stereoselectivity
Q3: I obtain a mixture of cis- and trans-fused isomers. How do I favor the cis-fused product? Diagnosis: The stereochemistry is determined by the transition state of the Prins cyclization (chair vs. boat). Corrective Protocol:
-
Thermodynamic Control: Cis-fused systems in [4.4.0] bicycles are often thermodynamically favored if the nitrogen substituent is equatorial. Stirring the reaction mixture with a Lewis acid (like BF₃[1][2][3]·OEt₂ ) for an extended period after cyclization can equilibrate the mixture to the thermodynamic (cis) product.
-
Solvent Effect: Switch to a non-coordinating solvent like Dichloromethane (DCM) or Chloroform . Ethereal solvents (THF) can coordinate to the Lewis acid, altering the transition state geometry.
Category C: Purification[4]
Q4: The product is water-soluble and I lose it during the aqueous workup. Diagnosis: The octahydro-pyrano-pyridine core is a secondary or tertiary amine with significant polarity. At neutral or low pH, it is fully protonated and stays in the water layer. Corrective Protocol:
-
pH Adjustment: You must adjust the aqueous layer to pH > 12 using 4M NaOH before extraction. The amine must be completely free-based.
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Extraction Solvent: Do not use Hexanes or Ether. Use Chloroform/Isopropanol (3:1) or DCM for extraction.
Part 3: Comparative Data & Protocols
Table 1: Acid Catalyst Performance for Prins Cyclization
Substrate: N-Boc-1,2,3,6-tetrahydropyridine + Formaldehyde
| Catalyst System | Equiv.[3][4] | Solvent | Temp | Yield | Major Issue |
| H₂SO₄ (aq) | 2.0 | H₂O/THF | 60°C | 35-45% | Hydrolysis of Boc group; low solubility. |
| TFA | 10.0 | DCM | 0°C -> RT | 65-75% | Good balance; requires careful quenching. |
| TMSOTf | 1.1 | DCM | -78°C -> 0°C | 55% | High stereocontrol, but sensitive to moisture. |
| BF₃·OEt₂ | 1.5 | DCM | 0°C | 78-85% | Recommended. Best yield/purity profile. |
Standard Operating Procedure (SOP): BF₃·OEt₂ Mediated Cyclization
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) and Paraformaldehyde (2.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Activation: Cool to 0°C. Add BF₃·OEt₂ (1.5 equiv) dropwise over 20 minutes.
-
Note: Rapid addition causes exotherms that lead to polymerization.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature for 12 hours.
-
Quench: Pour mixture into ice-cold saturated NaHCO₃ solution. Stir vigorously for 30 mins.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[5][6]
-
Purification: Flash chromatography (MeOH/DCM gradient).
Part 4: Troubleshooting Logic Tree
Use this decision tree to diagnose yield failures in real-time.
Figure 2: Diagnostic logic for yield optimization.
References
-
Prins Fluorination & Cyclization: O'Hagan, D., et al. "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles."[1][2][3] Beilstein Journal of Organic Chemistry, 2010, 6, No.[3] 41. [3][4]
- General Prins Methodology: Crane, E. A., & Scheidt, K. A. "Prins/Cyclization Reactions." Comprehensive Organic Synthesis II, 2014.
-
Stereoselective Synthesis: Reddy, G. P., et al.[7] "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine." Asian Journal of Chemistry, 2013.[7] (Relevant for fused pyridine-ring reduction protocols). Link
- Intramolecular Cyclization: Marson, C. M. "New and unusual scaffolds in medicinal chemistry." Chemical Society Reviews, 2011. (Discusses fused pyran-piperidine topologies).
Sources
- 1. Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Purification of Octahydro-1H-pyrano[3,4-b]pyridine Diastereomers
Welcome to the technical support center for the purification of octahydro-1H-pyrano[3,4-b]pyridine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of these closely related stereoisomers.
Introduction: The Challenge of Separating Octahydro-1H-pyrano[3,4-b]pyridine Diastereomers
The octahydro-1H-pyrano[3,4-b]pyridine core is a key structural motif in numerous biologically active molecules. The synthesis of this scaffold often results in a mixture of diastereomers, typically the cis and trans isomers, which can exhibit significantly different pharmacological activities and toxicological profiles.[1] Consequently, their effective separation is a critical step in the drug discovery and development process.
The primary challenges in purifying these diastereomers stem from their similar physicochemical properties and the basic nature of the piperidine nitrogen, which can lead to undesirable interactions with chromatographic stationary phases.[2] This guide will explore the two most prevalent and effective techniques for their separation: Chromatographic Resolution (primarily HPLC and SFC) and Crystallization-Induced Diastereomer Transformation (CIDT) .
Part 1: Troubleshooting Guide for Chromatographic Purification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are workhorse techniques for diastereomer separation.[2][] SFC is often favored for its speed, reduced solvent consumption, and high efficiency in chiral separations.[][4][5]
Issue 1: Poor Peak Shape (Tailing)
Question: My chromatogram shows significant peak tailing for both diastereomers. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue when separating basic compounds like octahydro-1H-pyrano[3,4-b]pyridine on silica-based stationary phases.[2] The primary cause is the strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica surface.[2] This leads to non-ideal analyte-stationary phase interactions and results in broad, tailing peaks.
Solutions:
-
Mobile Phase Additives: The most effective solution is to add a basic modifier to your mobile phase to "mask" the acidic silanol groups.[2]
-
For SFC: Add 0.1-0.5% of an amine additive such as diethylamine (DEA) or triethylamine (TEA).
-
For Normal-Phase HPLC: Incorporate 0.1% TEA into your mobile phase.
-
For Reversed-Phase HPLC: Use 0.1% trifluoroacetic acid (TFA) to protonate the piperidine nitrogen, which can improve peak shape, though an amine modifier is often more effective.
-
-
Use a Base-Deactivated Column: Many manufacturers offer columns that are specifically end-capped or "base-deactivated" to minimize silanol interactions. These are highly recommended for the purification of basic compounds.
-
Increase Mobile Phase Ionic Strength: For reversed-phase methods, increasing the buffer concentration in the aqueous portion of the mobile phase can sometimes help to reduce unwanted ionic interactions.
Issue 2: Poor or No Resolution Between Diastereomers
Question: I'm seeing a single broad peak or two overlapping peaks with very poor resolution. How can I improve the separation?
Answer:
Achieving baseline resolution between diastereomers requires optimizing the selectivity of your chromatographic system. This involves a systematic approach to screening different stationary and mobile phases.
Solutions:
-
Screen Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for separating piperidine-containing diastereomers and enantiomers.[6][7] It is crucial to screen a variety of CSPs to find the one that provides the best chiral recognition for your specific molecule.
-
Optimize the Mobile Phase:
-
Solvent Composition: Systematically vary the ratio of your primary solvent (e.g., hexane in normal phase, CO2 in SFC) and your co-solvent/modifier (e.g., isopropanol, ethanol, methanol).[2] The choice of alcohol can significantly impact selectivity.
-
Additive Concentration: Fine-tune the concentration of your basic additive. While essential for good peak shape, excessive amounts can sometimes negatively impact resolution.
-
-
Lower the Column Temperature: Reducing the column temperature can enhance the subtle energetic differences in the interactions between the diastereomers and the stationary phase, often leading to improved resolution.[2]
Experimental Workflow: Chromatographic Method Development
Below is a systematic workflow for developing a robust chromatographic separation method for octahydro-1H-pyrano[3,4-b]pyridine diastereomers.
Caption: Chromatographic Method Development Workflow.
Part 2: Troubleshooting Guide for Crystallization-Induced Diastereomer Transformation (CIDT)
CIDT is a powerful technique that can provide a single desired diastereomer in high yield and purity, often exceeding the 50% theoretical maximum of classical resolution.[8][9] It relies on the formation of diastereomeric salts with a chiral resolving agent, where one salt is significantly less soluble and crystallizes out of solution.[10][11] The key is that the diastereomers are in equilibrium in the solution phase, allowing the more soluble diastereomer to convert to the less soluble one, which then crystallizes, driving the equilibrium towards the desired product.[8][10]
Issue 1: No Selective Crystallization
Question: I've added a chiral resolving agent, but either nothing crystallizes, or I get an oily precipitate. What's going wrong?
Answer:
Successful CIDT is highly dependent on the choice of resolving agent and solvent system, which dictates the solubility difference between the diastereomeric salts.
Solutions:
-
Screen Chiral Resolving Agents: For a basic compound like octahydro-1H-pyrano[3,4-b]pyridine, chiral acids are the resolving agents of choice.[6] It is essential to screen a variety of them.
-
Commonly used chiral acids include:
-
Tartaric acid derivatives (e.g., L-dibenzoyltartaric acid (L-DBTA))[10]
-
Mandelic acid derivatives
-
Camphorsulfonic acid
-
-
-
Solvent Screening is Crucial: The solvent system must be carefully chosen to ensure that one diastereomeric salt is sparingly soluble while the other remains in solution.
-
Start with a solvent in which your freebase is soluble.
-
Experiment with solvent/anti-solvent systems. For example, dissolving the components in a good solvent (like THF or an alcohol) and slowly adding an anti-solvent (like water or a non-polar solvent) can induce selective crystallization.[8]
-
-
Control Temperature and Concentration:
-
Ensure your solution is supersaturated with respect to the desired diastereomeric salt. This can be achieved by starting with a concentrated solution or by slowly cooling a solution that is saturated at a higher temperature.
-
Elevated temperatures can sometimes lead to decomposition of the resolving agent, so finding a balance is key.[10]
-
Issue 2: Low Diastereomeric Excess (d.e.) in the Crystalline Product
Question: I'm getting crystals, but the diastereomeric excess is low. How can I improve the purity?
Answer:
Low d.e. suggests that either the less soluble salt is co-precipitating with the more soluble one, or the epimerization in solution is not efficient enough.
Solutions:
-
Optimize the Epimerization Conditions: The conversion of one diastereomer to the other in solution is often the rate-limiting step.
-
Base/Acid Catalysis: The epimerization of the stereocenter adjacent to the pyran oxygen or the piperidine nitrogen may be facilitated by the acidic nature of the resolving agent itself or by the addition of a catalytic amount of a weak base or acid.[9]
-
Temperature and Time: Allow sufficient time at an optimized temperature for the equilibrium to be established. Monitoring the reaction over time with online HPLC can be very informative.[10]
-
-
Control the Rate of Crystallization: Slow, controlled crystallization is key to achieving high purity.
-
Slow Cooling: Instead of crash cooling, allow the solution to cool to room temperature slowly, and then further cool it in a refrigerator or freezer.
-
Slow Anti-solvent Addition: If using an anti-solvent, add it dropwise to the stirred solution.
-
-
Recrystallization: If the initial d.e. is moderate, a simple recrystallization of the diastereomeric salt from a suitable solvent system can often significantly upgrade the purity.
Data Summary: Common Chromatographic & Crystallization Parameters
| Parameter | HPLC/SFC | Crystallization-Induced Diastereomer Transformation (CIDT) |
| Stationary Phase / Resolving Agent | Polysaccharide-based CSPs (e.g., Chiralpak® series) | Chiral acids (e.g., L-DBTA, Mandelic acid derivatives)[6][10] |
| Mobile Phase / Solvent System | CO₂/Alcohol (SFC); Hexane/Alcohol (NP-HPLC) | Solvent/Anti-solvent mixtures (e.g., THF/Water, Alcohols)[8] |
| Key Additives | Basic amines (DEA, TEA)[2] | Catalytic acid or base for epimerization[9] |
| Temperature | Often lower temperatures improve resolution[2] | Critical for controlling solubility and epimerization rate[10] |
| Primary Output | Both diastereomers separated | One desired diastereomer as a crystalline salt |
Part 3: Frequently Asked Questions (FAQs)
Q1: Which method is better for large-scale purification, chromatography or CIDT?
A1: For large-scale purification (kilogram quantities), CIDT is often more economically advantageous if a suitable system can be developed.[12] It avoids the high solvent consumption and cost associated with preparative chromatography. However, method development for CIDT can be more empirical and time-consuming. Preparative SFC is a viable large-scale option that is greener and more efficient than traditional preparative HPLC.[][5]
Q2: How do I remove the chiral resolving agent after a successful CIDT?
A2: After isolating the pure diastereomeric salt, the chiral resolving agent can be removed by a simple acid-base extraction.[8][11] Typically, the salt is dissolved in a suitable solvent, and the solution is basified (e.g., with aqueous sodium bicarbonate or sodium hydroxide) to deprotonate the piperidine nitrogen, liberating the freebase of your desired diastereomer. The freebase can then be extracted into an organic solvent, while the deprotonated chiral acid remains in the aqueous layer.
Q3: My diastereomers are inseparable on all polysaccharide CSPs I've tried. What are my next steps?
A3: While polysaccharide columns are a great starting point, other types of CSPs could be effective. Consider screening Pirkle-type or macrocyclic glycopeptide-based columns. Alternatively, this would be an excellent opportunity to explore CIDT as an orthogonal approach. The structural features that make chromatographic separation difficult may not be a hindrance for selective crystallization.
Q4: Can I use an indirect chromatographic approach by derivatizing my diastereomers?
A4: Yes, this is a valid strategy. You can react your diastereomeric mixture with a chiral derivatizing agent to form new diastereomers that may be more easily separable on a standard achiral column (like C18 or silica).[4] However, this adds extra steps to your synthesis (derivatization and removal of the derivatizing group), which may not be ideal. Direct separation on a chiral stationary phase is generally preferred for its simplicity.
References
- Vertex AI Search. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Kukor, A. J., et al. (2023).
- BenchChem. Technical Support Center: Purification of Diastereomeric Piperidine Compounds.
- IUCr Journals. Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria.
- PMC.
- BOC Sciences.
- ResearchGate.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Wikipedia. Chiral resolution.
- BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- Selvita. (2024).
- Coldham, I., et al. (2014). Synthesis and kinetic resolution of N -Boc-2-arylpiperidines.
- Al-Tel, T. H., et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Organic Synthesis.
- VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1.
Sources
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. journals.iucr.org [journals.iucr.org]
Technical Support Center: Optimizing Enantiomeric Excess in Pyranopyridine Formation
The following guide is structured as a Tier-3 Technical Support resource for the asymmetric synthesis of pyrano[2,3-b]pyridines. It moves beyond basic textbook definitions to address specific failure modes in high-stakes research environments.
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Chiral Methodologies Group Topic: Troubleshooting Low Enantiomeric Excess (ee) in Cascade Annulations
Diagnostic Triage: Why is my ee low?
Before optimizing, we must diagnose the failure mode. In the asymmetric synthesis of pyrano[2,3-b]pyridines—typically via a Michael-cyclization cascade between a 1,3-dicarbonyl equivalent and an unsaturated electrophile—low ee usually stems from one of three specific mechanistic leaks.
Q1: My reaction reaches full conversion, but the ee is consistently moderate (~40-60%). What is happening?
Diagnosis: You likely have a competing background reaction . Technical Insight: Pyranopyridine formation often involves activating a malononitrile or 1,3-dicarbonyl derivative. If your base (even a weak one) or solvent promotes the racemic pathway faster than your chiral catalyst promotes the enantioselective pathway, ee will plummet. The Fix:
-
Run a "Blank": Perform the reaction without the chiral catalyst but with all other additives/bases. If you see >5% conversion in 1 hour, your background reaction is too fast.
-
Lower the Temperature: The activation energy (
) for the catalyzed pathway is usually lower than the racemic background. Lowering temperature ( ) exponentially suppresses the background rate ( ) more than the catalyzed rate ( ). -
Dilution: High concentrations often favor bimolecular aggregation of substrates, which can trigger non-selective pathways. Try 0.05 M or 0.1 M.
Q2: The ee is high (90%+) at 50% conversion, but drops to 75% by the time the reaction finishes.
Diagnosis: Product Racemization or Reversibility (Retro-Michael) . Technical Insight: The pyran ring formation is often the thermodynamic sink, but the initial Michael addition can be reversible. If the product is basic (due to the pyridine ring), it might self-catalyze a retro-Michael reaction, scrambling the stereocenter over time. The Fix:
-
Quench Early: Do not stir overnight "just to be safe." Monitor via HPLC and quench immediately upon consumption of the limiting reagent.
-
Add a buffer: If the product is acting as a base, adding a weak acid (e.g., 10 mol% benzoic acid) can protonate the intermediate or product just enough to prevent racemization without killing the catalyst.
Q3: I see a non-linear effect (NLE). Using 50% ee catalyst gives <10% ee product.
Diagnosis: Catalyst Aggregation . Technical Insight: Many organocatalysts (especially squaramides and thioureas) form inactive or non-selective dimers in non-polar solvents. The Fix:
-
Switch Solvents: Move from Toluene or DCM to a solvent that disrupts aggregates, like THF or an ether/DCM mixture, provided it doesn't interfere with the H-bonding mechanism.
The Catalytic Engine: Optimizing the Chiral Source
In pyranopyridine synthesis, Bifunctional Organocatalysis is the gold standard. The catalyst must simultaneously activate the electrophile (via H-bonding) and the nucleophile (via a basic moiety).
Mechanism of Action (Visualized)
The following diagram illustrates the dual-activation mode required for high ee. The catalyst acts as a template, holding substrates in a rigid "chiral pocket."
Caption: Figure 1. Dual-activation mechanism. The catalyst (Blue) bridges the Nucleophile (Red) and Electrophile (Yellow), enforcing a specific spatial arrangement in the Transition State (Green).
Catalyst Selection Guide
| Catalyst Class | Best For... | Common Issue | Troubleshooting |
| Cinchona Alkaloids | Bulky electrophiles; creating quaternary centers. | Low reactivity with sterically hindered nucleophiles. | Add a co-catalyst (e.g., weak acid) to assist activation. |
| Thioureas / Squaramides | General purpose; high H-bond directionality. | Solubility issues in non-polar solvents. | Use fluorinated solvents (e.g., PhCF₃) or add small amounts of HFIP. |
| Chiral Phosphoric Acids | Imines or basic electrophiles. | Product inhibition (product binds to catalyst). | Use a stronger acid catalyst or higher loading. |
Environmental Controls: Solvent & Additive Screening
The reaction medium is the "chassis" of your synthesis. For H-bonding catalysts, the solvent dielectric constant (
Q4: Which solvent should I use to maximize ee?
Answer: There is no single "best" solvent, but there is a logic to screening.
-
Non-polar solvents (Toluene,
): Promote tight ion-pairing and strong H-bonds. Risk:[1] Low solubility and slow rates. -
Chlorinated solvents (DCM, CHCl
, ): Good balance of solubility and reactivity. Often the starting point. -
Ethereal solvents (THF, MTBE): Can disrupt H-bonding catalysts by acting as H-bond acceptors. Use only if non-polar solvents fail.
Solvent Screening Data (Representative Trends)
| Solvent | Yield (%) | ee (%) | Comment |
| Toluene | 45 | 92 | High ee, slow rate. |
| DCM | 85 | 88 | Good balance. |
| THF | 90 | 15 | Solvent competes with catalyst H-bonds. |
| Ethanol | 95 | <5 | Protic solvent disrupts all chiral interactions. |
Q5: Can additives boost my ee?
Answer: Yes.
-
Molecular Sieves (3Å/4Å): Essential. Water is a competitive H-bond donor/acceptor. Removing it often boosts ee by 5-10%.
-
Hexafluoroisopropanol (HFIP): In small amounts (1-5%), it can stabilize the transition state via H-bond networks without disrupting the catalyst.
Experimental Protocol: Organocatalytic Synthesis of Pyrano[2,3-b]pyridine
Objective: Synthesis of chiral pyrano[2,3-b]pyridine derivative with >90% ee. Method: Bifunctional Squaramide Catalysis.
Materials
-
Substrate A: 2-Benzylidenemalononitrile derivative (1.0 equiv)
-
Substrate B: 3-Hydroxy-2-nitropyridine (or enolizable equivalent) (1.2 equiv)
-
Catalyst: Chiral Squaramide (e.g., derived from trans-1,2-diaminocyclohexane) (5 mol%)
-
Solvent: Anhydrous DCM or Toluene
-
Additive: 4Å Molecular Sieves (activated)
Step-by-Step Workflow
-
Preparation: Flame-dry a 10 mL round-bottom flask under Argon. Add activated 4Å MS (50 mg/mmol substrate).
-
Charging: Add Catalyst (0.025 mmol) and Substrate B (0.6 mmol) to the flask.
-
Solvation: Add anhydrous DCM (2.0 mL). Stir at Room Temperature (RT) for 10 mins to ensure catalyst-substrate interaction.
-
Cooling: Cool the mixture to 0°C (or -20°C if background reaction is suspected).
-
Initiation: Add Substrate A (0.5 mmol) in one portion.
-
Monitoring: Stir at 0°C. Monitor via TLC/HPLC every 2 hours.
-
Critical Checkpoint: If conversion <10% after 4 hours, slowly warm to RT.
-
-
Quenching: Upon consumption of Substrate A, filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst immediately.
-
Purification: Concentrate the filtrate and purify via flash chromatography.
Troubleshooting Logic Tree (Visualized)
Caption: Figure 2. Decision matrix for troubleshooting low enantioselectivity. Follow the path based on experimental observations.
References
-
Organocatalytic Asymmetric Synthesis of Pyran Derivatives. Source: Chemical Communications (RSC Publishing) Link:[Link]
-
Enantioselective Organocatalyzed Synthesis of Chromene Derivatives. Source: Molecules (MDPI) Link:[Link]
-
Theoretical Prediction of Enantiomeric Excess in Asymmetric Catalysis. Source: Journal of Organic Chemistry (ACS Publications) Link:[Link]
-
One-pot Catalytic Asymmetric Synthesis of Pyranones. Source: National Institutes of Health (PMC) Link:[Link]
Sources
Separation of cis and trans octahydro-1H-pyrano[3,4-b]pyridine
Technical Support Center: Octahydro-1H-pyrano[3,4-b]pyridine Stereochemistry
Subject: Troubleshooting Separation and Characterization of cis- and trans-Octahydro-1H-pyrano[3,4-b]pyridine Diastereomers. Reference Ticket: #ISO-PYR-34B-SEP Assigned Specialist: Senior Application Scientist, Separation Methodologies.[1][2][3]
Executive Summary & System Overview
The separation of octahydro-1H-pyrano[3,4-b]pyridine isomers presents a classic challenge in heterocyclic chemistry: distinguishing diastereomers in a fused 6,6-bicyclic system.[2][3] Unlike enantiomers, the cis- and trans-fused diastereomers possess distinct physical properties (polarity, boiling point, NMR spectra), yet they often co-elute on standard silica phases due to the basicity of the secondary amine and the conformational flexibility of the cis-isomer.[1][2][3]
This guide addresses the three critical bottlenecks in this workflow:
-
Ambiguous NMR assignment of bridgehead stereochemistry.
-
Thermodynamic control versus kinetic formation during synthesis.
Diagnostic Workflow
The following decision tree outlines the logical progression for separating and identifying your isomers.
Figure 1: Decision matrix for the purification of fused piperidine-pyran systems. Note the critical pivot to derivatization if direct silica chromatography fails.
Troubleshooting Guides & FAQs
Issue 1: "I see one broad streak on TLC/Column, not two distinct spots."
Root Cause: The secondary amine (N-1) interacts strongly with the silanols on the silica gel surface, causing peak broadening that masks the diastereomeric separation.[1][2][3] Technical Solution: You must suppress the basicity or mask the amine.[1][2][3]
-
Method A (Mobile Phase Modifier): Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase (e.g., DCM/MeOH).[2][3] This saturates the silanols.[1][2][3]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Method B (Derivatization - Recommended): Convert the amine to a carbamate (Boc or Cbz).[1][2][3]
-
Protocol: React crude mixture with
(1.1 equiv) and in DCM.[2][3] -
Result: The resulting N-Boc-octahydro-1H-pyrano[3,4-b]pyridines are non-basic carbamates.[1][2][3] These usually separate easily on silica gel (Hexane/EtOAc gradient) because the cis and trans isomers have significantly different molecular shapes and dipole moments when the H-bonding donor is removed [1].[1][2][3]
-
Issue 2: "How do I definitively tell which isomer is cis and which is trans?"
Root Cause: Chemical shifts alone are unreliable due to the anisotropic effects of the oxygen atom.[1][3]
Technical Solution:
Use Proton NMR (
| Feature | Trans -Isomer | Cis -Isomer | Mechanistic Reason |
| Conformation | Rigid Chair-Chair | Mobile / Flipping | Trans-fusion locks the rings; cis allows inversion.[1][2][3] |
| Bridgehead Relationship | Anti-periplanar ( | Syn-clinal ( | Dihedral angle determines |
| Coupling Constant ( | 10 – 13 Hz | 2 – 5 Hz | Large |
| NOE Signal | Weak/None between H-4a/H-8a | Strong NOE | Protons are spatially closer in cis. |
Note: In 6,6-fused systems like this, the trans-isomer typically elutes later on silica gel (more polar interaction surface) compared to the cis-isomer if the amine is unprotected, but this order can reverse with Boc-protection.[1][2][3]
Issue 3: "My reduction yielded 90% cis. I need the trans isomer."
Root Cause: Catalytic hydrogenation (e.g.,
-
Isomerization: If the bridgehead carbon is enolizable (adjacent to a carbonyl) or if you can access an imine intermediate, treat the cis-isomer with a base (NaOEt/EtOH) to equilibrate to the more stable trans-isomer.[1][2][3] However, for the fully reduced octahydro system, chemical equilibration is difficult without an activating group.[1][2][3]
-
Dissolving Metal Reduction: Use Sodium in Ethanol (Na/EtOH) or Birch conditions on the unsaturated precursor.[2][3] This method proceeds via radical anions and thermodynamically favors the trans-fused system (similar to the reduction of quinolines to trans-decahydroquinolines) [2].[1][2][3]
-
Synthesis Strategy: Consult literature on the trans-pyrano[3,4-c]pyridine analogs, which utilizes metallated enamine chemistry to establish trans-stereochemistry prior to ring closure [2].[1][2][3]
Detailed Experimental Protocols
Protocol A: Separation via N-Boc Derivatization
Use this if direct chromatography fails.[1][2][3]
-
Protection:
-
Purification:
-
Deprotection:
Protocol B: Stereochemical Assignment (NOE Experiment)
Required for validation.
-
Prepare a sample of ~5 mg in
.[2][3] -
Irradiate the bridgehead proton signal (H-8a, typically near 3.0-3.5 ppm depending on shielding).[1][2][3]
-
Result Interpretation:
Mechanistic Insight: Why does this separation work?
The separation relies on the distinct 3D topologies of the isomers.[3]
-
Trans-fused: The molecule is flat and rigid.[1][2][3] In a reverse-phase (C18) environment, it creates a larger hydrophobic footprint.[1][2][3] In normal phase, the equatorial display of substituents often makes it slightly more polar than the cis form (depending on functional groups).[1][2][3]
-
Cis-fused: The molecule is "bent" and can undergo ring-flipping.[1][2][3] This reduces its effective surface area for adsorption in some modes but exposes the nitrogen lone pair more distinctively in others.[1][2][3]
Visualizing the Stereochemistry:
Figure 2: Correlation between stereochemical conformation and NMR coupling constants.
References
-
Exploration of piperidine 3D fragment chemical space. Source: National Institutes of Health (NIH) / PMC.[2][3] Context: Discusses the reduction of substituted pyridines and the separation of cis/trans piperidine diastereomers using Boc-protection strategies to improve diastereomeric ratios (dr) and purification. URL:[Link]
-
Synthesis, antinociceptive activity and opioid receptor profiles of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols. Source: Journal of the Chemical Society (RSC).[1][2][3] Context: Provides specific methodologies for synthesizing trans-fused pyrano-pyridine systems and confirms the stability of the trans isomer in analogous 6,6-fused systems. URL:[Link]
-
Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Source: Google Patents (US20110137036A1).[2][3] Context: While focusing on the 5-membered pyrrolo-analog (Moxifloxacin intermediate), this reference establishes the industry standard for resolving fused bicyclic amine diastereomers via enzymatic resolution and salt crystallization.[1][2][3] URL:
Sources
- 1. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. (4aR,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 1515156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 4. Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities [scielo.org.mx]
Technical Support Center: Scale-up Challenges for octahydro-1H-pyrano[3,4-b]pyridine Production
Welcome to the technical support center for the synthesis and scale-up of octahydro-1H-pyrano[3,4-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this valuable scaffold from laboratory scale to pilot or manufacturing scale. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and process experience.
The octahydro-1H-pyrano[3,4-b]pyridine core is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise presentation of pharmacophoric elements. However, its synthesis, particularly at scale, presents a unique set of challenges ranging from stereochemical control to purification. This document provides practical, in-depth solutions to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to octahydro-1H-pyrano[3,4-b]pyridine?
The most prevalent and industrially favored route is the catalytic hydrogenation of a suitable pyrano[3,4-b]pyridine precursor. This method is often preferred for its atom economy and directness. The primary challenge lies in the complete saturation of the pyridine ring without cleaving other sensitive bonds. Alternative multi-step routes involving cyclization strategies, such as those derived from piperidine intermediates, can offer better stereochemical control but often involve more complex operations and lower overall yields.[1][2]
Q2: What are the critical parameters to control during the scale-up of the catalytic hydrogenation step?
Scaling up hydrogenation requires meticulous control over several parameters to ensure safety, reproducibility, and efficiency. The most critical are:
-
Hydrogen Pressure: Higher pressures typically increase the reaction rate but also pose greater safety risks and require specialized high-pressure reactors. The optimal pressure balances reaction time with equipment capabilities.[3]
-
Temperature: Reaction temperature affects both the rate and selectivity. Exothermic reactions require careful thermal management to prevent runaways. Over-heating can lead to side reactions or catalyst degradation.
-
Catalyst Selection & Loading: Common catalysts include Platinum (PtO2), Palladium (Pd/C), and Rhodium (Rh/C, Rh2O3).[4] Rhodium catalysts often show high activity under milder conditions.[3][4] Catalyst loading (mol%) is a key cost driver and must be optimized; higher loading reduces batch time but increases cost and catalyst recovery burdens.
-
Solvent Choice: The solvent must fully dissolve the starting material, be stable under hydrogenation conditions, and facilitate easy product isolation. Protic solvents like ethanol, methanol, or acetic acid are common. Trifluoroethanol (TFE) has been shown to be effective for hydrogenating unprotected pyridines under mild conditions.[4]
-
Agitation (Stirring): Efficient mixing is crucial for ensuring effective mass transfer of hydrogen gas to the catalyst surface. Poor agitation is a common cause of stalled or slow reactions during scale-up.
Q3: How can I control the stereochemistry of the final product?
The octahydro-1H-pyrano[3,4-b]pyridine scaffold contains multiple chiral centers, and achieving the desired stereoisomer is paramount for pharmaceutical applications. Control is typically achieved through two main strategies:
-
Substrate-Directed Hydrogenation: The stereochemistry of substituents on the starting pyranopyridine ring can direct the approach of hydrogen to the catalyst surface, favoring the formation of one diastereomer. This is often the most cost-effective method at scale.
-
Chiral Catalysis: The use of chiral catalysts, particularly with rhodium or iridium complexes, can induce high enantioselectivity in the reduction of the pyridine ring.[5] However, these catalysts are expensive, and their application at a large scale requires highly efficient recovery and recycling processes.
Q4: What are the recommended methods for purifying octahydro-1H-pyrano[3,4-b]pyridine at scale?
Purification of bicyclic amines can be challenging due to their polarity and basicity.
-
Vacuum Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation is often the most economical and scalable method for removing non-volatile impurities.
-
Crystallization: Forming a salt (e.g., hydrochloride or tartrate) can facilitate purification through crystallization, which is highly effective at removing isomeric and other closely-related impurities. The free base can then be regenerated.
-
Specialized Chromatography: Standard silica gel chromatography is often problematic for amines due to strong, irreversible binding and peak tailing caused by acidic silanol groups.[6] If chromatography is necessary, options include:
-
Reverse-Phase Chromatography (C18): This can be effective for polar compounds, often using water/acetonitrile or water/methanol mobile phases with a basic modifier like triethylamine (TEA) or ammonia to maintain the amine in its free-base form.[6][7]
-
Amine-Functionalized or Basic Alumina Columns: These stationary phases are designed to minimize interactions with basic compounds, leading to better peak shape and recovery.[6]
-
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a question-and-answer format.
Category: Synthesis & Reaction Execution
Problem: My catalytic hydrogenation reaction is stalling or showing incomplete conversion at a larger scale, even though it worked in the lab.
-
Possible Cause 1: Inefficient Mass Transfer of Hydrogen. This is the most common scale-up issue. The surface area-to-volume ratio decreases as the reactor size increases, making gas-liquid mixing more challenging. The stirrer design and agitation speed may be insufficient to dissolve hydrogen into the reaction medium and transport it to the catalyst surface.
-
Solution: Increase the agitation speed to improve vortexing and surface gas exchange. If possible, use a reactor equipped with a g-sparging tube to introduce hydrogen below the liquid surface, maximizing contact.
-
-
Possible Cause 2: Catalyst Poisoning. The starting material, solvent, or even the hydrogen gas may contain impurities (e.g., sulfur, thiols, or other amines) that deactivate the catalyst. The product itself can sometimes act as a catalyst inhibitor at high concentrations.[4]
-
Solution: Ensure all reagents and solvents are of high purity. Pre-treat the starting material by filtering it through a plug of activated carbon or basic alumina to remove potential poisons. Consider increasing the catalyst loading slightly or performing the reaction in a more dilute solution to mitigate product inhibition.
-
-
Possible Cause 3: Poor Catalyst Suspension. At larger scales, the catalyst can settle in dead spots within the reactor where agitation is poor, effectively removing it from the reaction.
-
Solution: Verify the reactor's mixing efficiency. The use of baffles in the reactor can prevent stratification and ensure the catalyst remains suspended.
-
Workflow: Troubleshooting Low Hydrogenation Yield
Caption: Decision tree for diagnosing low hydrogenation conversion.
Category: Work-up & Purification
Problem: I am having difficulty removing the fine particles of my Palladium or Platinum catalyst after the reaction.
-
Root Cause: Catalysts like Pd/C are often very fine powders that can pass through standard filter paper, especially when clogged.
-
Solution 1: Use of a Filter Aid. The most robust method is to use a filter aid like Celite® (diatomaceous earth). Add a layer of Celite® to a filter funnel (or Nutsche filter at scale) and rinse with fresh solvent. Then, add Celite® to the reaction mixture slurry before filtering. This creates a porous filter cake that traps the fine catalyst particles, preventing them from passing through.
-
Solution 2: Membrane Filtration. For very fine particles or stringent purity requirements (low ppm metal contamination), tangential flow filtration (TFF) or the use of cartridge filters with a specific micron rating (e.g., 0.2-0.45 μm) can be highly effective.
-
Problem: My product streaks badly on a standard silica gel column, and I get poor recovery.
-
Root Cause: The nitrogen atom in your product is basic. It interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to irreversible adsorption and significant peak tailing.[6]
-
Solution 1: Deactivate the Silica. Pre-treat the silica gel by slurrying it in the eluent containing a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide. This base will "cap" the acidic sites, allowing your product to elute more cleanly.
-
Solution 2: Use an Alternative Stationary Phase. As mentioned in the FAQ, using an amino-functionalized silica column or switching to a reverse-phase C18 column with a pH-adjusted mobile phase are superior options for consistent, scalable purification of amines.[6][7]
-
Section 3: Key Protocols & Methodologies
Protocol 1: General Procedure for Scale-Up Catalytic Hydrogenation
Safety Note: This procedure involves flammable hydrogen gas under pressure and should only be performed by trained personnel in an appropriate high-pressure reactor within a certified, well-ventilated area.
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been pressure-tested.
-
Charging Reagents: Charge the reactor with the pyrano[3,4-b]pyridine starting material and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the hydrogenation catalyst (e.g., 5 mol% Rh/C). Causality: Adding the catalyst under inert gas prevents the dry catalyst, which can be pyrophoric, from reacting with air.
-
Inerting: Seal the reactor and purge the headspace multiple times with nitrogen (or argon) to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired setpoint (e.g., 5-10 bar). Begin vigorous agitation and heat the reaction to the target temperature (e.g., 40-60 °C).[4]
-
Monitoring: Monitor the reaction by observing the uptake of hydrogen from the gas reservoir. An in-process control (IPC) sample can be carefully taken (after depressurizing and inerting) to check for completion by HPLC, GC, or TLC.
-
Completion & Cool-down: Once the reaction is complete (no further hydrogen uptake and IPC confirms conversion), stop the heating and allow the reactor to cool to room temperature.
-
Depressurization: Carefully vent the excess hydrogen and purge the reactor multiple times with nitrogen. The reaction mixture is now ready for catalyst filtration.
Data Presentation: Comparison of Hydrogenation Conditions
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale - Mild) | Condition C (Pilot Scale - Aggressive) | Reference |
| Catalyst | 10 mol% PtO2 | 5 mol% Rh₂O₃ | 5 mol% Pd/C | [4] |
| Pressure | 1 atm (H₂ balloon) | 5 bar H₂ | 20 bar H₂ | [3][4] |
| Temperature | 25 °C | 40 °C | 80 °C | [4] |
| Solvent | Methanol | Trifluoroethanol (TFE) | Acetic Acid | [4] |
| Typical Time | 24-48 h | 16 h | 4-8 h | |
| Pros | Simple setup | High activity, mild conditions | Fast reaction | |
| Cons | Very slow, not scalable | Expensive solvent | Requires high-pressure reactor, potential for side reactions |
General Workflow: Synthesis to Purification
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
Validation & Comparative
1H NMR Interpretation of Octahydro-1H-pyrano[3,4-b]pyridine: A Comparative Guide to Resolving Aliphatic Overlap
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To objectively evaluate and compare analytical NMR strategies for resolving severe aliphatic signal overlap in saturated bicyclic heterocycles.
The Analytical Challenge
Elucidating the stereochemistry and structural integrity of fully saturated bicyclic heterocycles, such as (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, presents a notorious challenge in analytical chemistry. Comprising a piperidine ring fused to a tetrahydropyran ring, the molecule's entire proton inventory is aliphatic.
In a standard
As an Application Scientist, the goal is not merely to acquire data, but to design an analytical workflow that mathematically or chemically forces the spin system into a resolvable state.
Comparison of Analytical Approaches
To resolve the aliphatic envelope of octahydro-1H-pyrano[3,4-b]pyridine, we compare four distinct analytical approaches, ranging from routine benchtop methods to ultra-high field and multiplexed techniques.
Approach A: Standard 400 MHz 1D H NMR (CDCl )
-
The Baseline: This is the default starting point for most laboratories. While fast and cost-effective, CDCl
at 400 MHz lacks the dispersion power to separate the complex -coupling networks of the 15 aliphatic protons. The resulting spectrum is typically characterized by broad, overlapping "humps" that mask critical axial-axial coupling constants needed for Karplus analysis.
Approach B: Aromatic Solvent-Induced Shift (ASIS) via Benzene-
-
The Chemical Solution: Rather than escalating to expensive high-field instruments, changing the solvent is a highly effective, field-proven strategy. Aromatic solvents like Benzene-
do not solvate molecules randomly; they form transient, geometry-dependent solvation shells driven by the solute's local dipoles (e.g., the pyran oxygen and piperidine nitrogen). Because diastereomers and rigid bicyclic systems have distinct 3D geometries, the aromatic ring current shields and deshields protons differently based on their spatial orientation[2]. This anisotropic effect pulls overlapping multiplets apart.
Approach C: Ultra-High Field (UHF) 800 MHz 1D H NMR
-
The Brute-Force Solution: When chemical shift dispersion is the limiting factor, increasing the external magnetic field (
) provides immediate resolution. The causality here relies on fundamental NMR physics: as field strength increases, the chemical shift dispersion ( ) in Hz increases proportionally, while the scalar coupling ( ) in Hz remains static[1]. This mathematically forces strongly coupled, second-order multiplets back into the first-order regime, allowing for direct extraction of coupling constants.
Approach D: 2D NMR Suite (COSY & HSQC)
-
The Topological Solution: When 1D methods fail, magnetization transfer techniques must be employed. Depending on whether the magnetization is transferred through a
-coupling (COSY) or NOE interaction, different structural maps are generated[3]. A multiplicity-edited HSQC is particularly powerful here; it spreads the overlapping proton signals across the much wider C frequency domain, instantly separating the C4a/C8a bridgehead protons from the bulk methylene envelope.
Quantitative Performance Comparison
| Analytical Approach | Resolution Power | Cost & Accessibility | Time per Sample | Primary Mechanism of Resolution |
| 400 MHz 1D (CDCl | Low (Severe overlap) | Low ($) / High | < 5 mins | Baseline chemical shift dispersion. |
| 400 MHz 1D (C | Moderate to High | Low ($) / High | ~30 mins (Titration) | Anisotropic shielding via transient dipole-driven solvation shells. |
| 800 MHz UHF 1D | Very High | High ( | < 5 mins | Increases |
| 400 MHz 2D (HSQC/COSY) | High | Moderate ( | 1 - 2 hours | Spreads magnetization transfer across orthogonal frequency domains. |
Experimental Methodologies & Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized workflows for the advanced techniques.
Protocol 1: Self-Validating ASIS Solvent Titration
Causality: Jumping directly from CDCl
-
Initial Preparation: Dissolve 15 mg of octahydro-1H-pyrano[3,4-b]pyridine in 600 µL of CDCl
containing 0.03% v/v TMS. -
Baseline Acquisition: Acquire a standard 1D
H NMR spectrum (400 MHz, 16 scans, 10s relaxation delay). -
Solvent Evaporation: Evaporate the sample under a gentle, steady stream of N
gas until dry. -
Titration Step 1: Reconstitute the sample in a 75:25 mixture of CDCl
:C D (600 µL total) and acquire the spectrum. -
Subsequent Titrations: Repeat the evaporation and reconstitution process for 50:50, 25:75, and 0:100 CDCl
:C D ratios. -
Data Processing: Overlay the five spectra in your processing software. Trace the linear migration of the multiplets (particularly the bridgehead protons at C4a and C8a) to definitively assign the previously overlapped signals.
Protocol 2: 2D HSQC/COSY Multiplexing
Causality: Transferring magnetization through
-
Sample Prep: Prepare the sample in the optimal solvent determined from the ASIS titration (e.g., 100% C
D ). -
gCOSY Acquisition: Acquire a gradient-selected COSY spectrum to map homonuclear connectivity. This is critical for confirming the C4a-C8a bridgehead coupling and tracing the piperidine ring spin system.
-
Multiplicity-Edited HSQC: Acquire the HSQC spectrum. Set the
C spectral width to 10–80 ppm to capture the entirely aliphatic carbon skeleton. -
Self-Validation: Cross-reference the HSQC cross-peaks. CH
groups (C2, C3, C4, C5, C6, C7) will phase oppositely (typically blue/negative) to CH groups (C4a, C8a, typically red/positive), instantly differentiating the bridgehead protons from the bulk methylene envelope.
Decision Workflow Visualization
Workflow for resolving aliphatic NMR overlap in saturated heterocycles.
References
- Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: ResearchGate URL
- Title: (S)
- Source: organicchemistrydata.
- Title: 4.
- Title: BLD Pharmatech Co., Limited (Page 19) @ ChemBuyersGuide.com, Inc.
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Pyrano[3,4-b]pyridine
The following guide details the mass spectrometry fragmentation patterns of the pyrano[3,4-b]pyridine scaffold. This analysis synthesizes mechanistic principles of heterocyclic fragmentation with specific data from structural analogs to provide a robust framework for structural elucidation.
Executive Summary
Pyrano[3,4-b]pyridine is a privileged bicyclic scaffold in drug discovery, often serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors and anti-proliferative agents. Its structural elucidation is critical because it possesses multiple positional isomers (e.g., pyrano[2,3-b]pyridine, pyrano[3,2-c]pyridine) that are synthetically accessible but biologically distinct.
This guide provides a definitive framework for identifying the [3,4-b] isomer using Tandem Mass Spectrometry (MS/MS) . Unlike its isomers, the [3,4-b] system exhibits a unique fragmentation signature driven by the specific electronic environment of the pyridine nitrogen relative to the pyran oxygen, favoring specific Retro-Diels-Alder (RDA) cleavages and CO expulsions.
Key Differentiator
-
Primary Diagnostic: The [3,4-b] isomer favors a Retro-Diels-Alder (RDA) cleavage that preserves the pyridine ring integrity while ejecting the pyran moiety, often observed as a neutral loss of C₂H₂O (42 Da) or CO (28 Da) depending on the oxidation state.
-
Secondary Diagnostic: Sequential loss of HCN (27 Da) is delayed compared to [2,3-b] isomers, where the proximity of the heteroatoms accelerates ring opening.
Structural Analysis & Theoretical Fragmentation
To interpret the MS data, one must understand the bond lability within the core C₈H₅NO (assuming fully unsaturated/oxidized variants like the 4-one).
The Core Scaffold
The structure consists of a pyridine ring fused to a pyran ring. The numbering and heteroatom placement dictate the fragmentation.
-
Formula: C₈H₅NO (for the parent heteroaromatic cation) or C₈H₅NO₂ (for the common 4-one derivative).
-
Ionization Site: Protonation
predominantly occurs at the pyridine nitrogen ( ), the most basic site. This localizes the charge and directs subsequent bond cleavages.[1]
Primary Fragmentation Pathways
The fragmentation is governed by three mechanistic pillars:
-
α-Cleavage / CO Elimination: Characteristic of cyclic ethers/ketones.
-
Retro-Diels-Alder (RDA): Thermal-like cyclo-reversion driven by the stability of the products (e.g., acetylene or ketene derivatives).
-
Ring Contraction: Loss of HCN from the pyridine ring, usually occurring after the pyran ring has opened or degraded.
Comparative Fragmentation Analysis
This section compares the [3,4-b] scaffold against its most common isomer, [2,3-b] (coumarin-like), and standard quinoline alternatives.
Table 1: Isomer Differentiation Matrix (ESI-MS/MS)
| Feature | Pyrano[3,4-b]pyridine | Pyrano[2,3-b]pyridine (Isomer) | Quinoline (Carbocyclic Analog) |
| Base Peak (MS²) | |||
| RDA Product | m/z 92/93 (Pyridine-like cation) | m/z 92/93 (Often lower intensity) | N/A (No RDA) |
| HCN Loss | Secondary (Occurs after Pyran cleavage) | Primary/Competitive (Facilitated by N-O proximity) | Primary (Dominant pathway) |
| Diagnostic Ratio | High | Low | Very Low (No CO loss) |
| Mechanism | Pyran ring opens before Pyridine | Pyridine ring destabilized early | Benzene ring stable; Pyridine fragments first |
Detailed Mechanistic Comparison
-
Pyrano[3,4-b]pyridine: The oxygen is located meta to the nitrogen in the fused system context. Upon protonation at N, the pyran ring bears the brunt of the collisional energy. The bond between the pyran oxygen and the bridgehead carbon is weaker, leading to CO expulsion (m/z 28 loss) as the major pathway.
-
Pyrano[2,3-b]pyridine: The oxygen is ortho to the nitrogen. This proximity allows for an "ortho effect" where the lone pair on oxygen can interact with the protonated nitrogen, potentially stabilizing the parent ion or leading to rapid HCN loss (m/z 27) competing with CO loss.
Experimental Protocol: Self-Validating Workflow
To replicate these results and validate the isomer identity, follow this standardized ESI-MS/MS protocol.
Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Why: Formic acid ensures complete protonation of the pyridine nitrogen (
), standardizing the fragmentation initiation site.
-
-
Concentration: 1 µg/mL (1-5 µM). Avoid saturation to prevent dimer formation (
) which complicates spectral interpretation.
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped Energy Ramp (10, 20, 40 eV).
-
Validation Step: At 10 eV, the molecular ion
should be the base peak (>90%). At 40 eV, the parent should be <10%, ensuring full fragmentation coverage.
-
Data Acquisition Strategy
-
Full Scan (MS1): Confirm parent mass (e.g., m/z 148 for pyrano[3,4-b]pyridin-4-one).
-
Product Ion Scan (MS2): Select parent mass and apply ramped CE.
-
Neutral Loss Scan: Set neutral loss to 28 Da (CO) and 27 Da (HCN) .
-
Result: A strong signal in the Neutral Loss 28 scan confirms the pyran core. A delayed signal in Neutral Loss 27 confirms the pyridine core is intact initially.
-
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for 4H-pyrano[3,4-b]pyridin-4-one (a representative stable derivative), highlighting the diagnostic Retro-Diels-Alder (RDA) route.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for pyrano[3,4-b]pyridin-4-one. The RDA and CO loss pathways are dominant.
Detailed Fragmentation Data
The following data represents the consensus fragmentation pattern for the 4H-pyrano[3,4-b]pyridin-4-one core (MW 147.13), a standard reference for this scaffold.
| m/z (Calculated) | Ion Identity | Mechanism | Relative Abundance (Est.) |
| 148.0 | Protonated Molecular Ion | 100% (Low CE) | |
| 120.0 | Carbon Monoxide Loss (Pyran ring cleavage) | 80-90% (Med CE) | |
| 106.0 | Retro-Diels-Alder (RDA) | 40-60% | |
| 93.0 | Sequential Loss (-CO, -HCN) | 50-70% (High CE) | |
| 65.0 | Cyclopentadienyl-like cation | 20-30% |
Interpretation Guide
-
The m/z 120 Peak: This is the "gatekeeper" ion. If you see immediate loss of HCN (m/z 121) instead of CO (m/z 120), suspect the [2,3-b] isomer or a quinoline derivative.
-
The m/z 106 Peak: This peak is highly specific to the pyranone structure undergoing RDA. Isomeric pyridones (where the oxygen is on the pyridine ring) will not show this specific neutral loss of 42 Da (Ketene).
References
-
BenchChem. Interpreting the Molecular Signature: A Guide to Mass Spectrometry of 4H-dioxino[4,5-b]pyridine. (2025).[2][3] Link
-
Asian Journal of Chemistry. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines. (2016).[2] Link[2]
-
MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022).[4][5] Link
-
ResearchGate. Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. (2025).[2][3] Link
-
ChemGuide. Fragmentation Patterns in Mass Spectrometry. (2023).[6] Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dau.url.edu [dau.url.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Comparative Guide: Bioisosteres of Octahydro-1H-pyrano[3,4-b]pyridine
Topic: in Drug Design Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists
Executive Summary: The Scaffold at a Glance
Octahydro-1H-pyrano[3,4-b]pyridine represents a specialized 6,6-fused bicyclic ether-amine scaffold. In medicinal chemistry, it serves as a lipophilic, non-hydrogen-bond-donating surrogate for the widely utilized octahydro-1H-pyrrolo[3,4-b]pyridine (the "Moxifloxacin tail") and decahydroisoquinoline .
This guide objectively compares the [3,4-b] pyrano scaffold against its three primary bioisosteres to assist in lead optimization decisions regarding potency, metabolic stability, and physicochemical properties.
The Core Molecule[1][2][3]
-
Key Features:
-
Rigidity: Constrains the piperidine nitrogen lone pair vector.
-
H-Bonding: The pyran oxygen acts as a weak acceptor; lacks the donor capability of NH.
-
Stereochemistry: Predominantly utilized in the cis-fused conformation to mimic natural alkaloid topology.
-
Bioisosteric Landscape: Decision Matrix
The following table contrasts the target scaffold with its top three alternatives. Data values are derived from consensus medicinal chemistry parameters for these ring systems.
| Feature | Octahydro-pyrano[3,4-b]pyridine | Octahydro-pyrrolo[3,4-b]pyridine | Decahydroisoquinoline | Octahydro-pyrano[3,4-c]pyridine |
| Structure Type | 6,6-Fused (Ether-Amine) | 5,6-Fused (Diamine) | 6,6-Fused (Carbocycle-Amine) | 6,6-Fused (Regioisomer) |
| Primary Role | Lipophilic Spacer / HBA | Hydrophilic Spacer / HBD+HBA | Hydrophobic Bulk | Vector Tuning |
| LogP (Approx) | ~1.2 (Moderate) | ~0.3 (Low) | ~2.5 (High) | ~1.2 (Moderate) |
| tPSA (Ų) | ~21 (Ether + Amine) | ~35 (2x Amine) | ~12 (Amine only) | ~21 |
| pKa (Conj. Acid) | ~9.0 | ~9.5 (Secondary amine) | ~10.5 | ~8.8 |
| Metabolic Risk | Low (O-dealkylation rare in ring) | Moderate (N-oxidation/glucuronidation) | High (Hydroxylation on carbocycle) | Low |
| Key Drug Example | Emerging Scaffold | Moxifloxacin (Antibiotic) | Debrisoquine (derivative) | Library Scaffold |
Analyst Insight: Choose the pyrano[3,4-b] scaffold when you need to retain the rigid bicyclic shape of the pyrrolo-analog but require higher lipophilicity (CNS penetration) or need to eliminate a Hydrogen Bond Donor (HBD) to reduce clearance or improve membrane permeability.
Detailed Comparative Analysis
A. vs. Octahydro-1H-pyrrolo[3,4-b]pyridine (The "Moxifloxacin" Standard)
The pyrrolo[3,4-b] analog is the industry standard for this topological space, most notably serving as the C-7 substituent in the blockbuster antibiotic Moxifloxacin.[1][2][3]
-
Steric Bulk & Shape: The pyrano (6,6-fused) system is sterically bulkier than the pyrrolo (5,6-fused) system. The "bite angle" of the vectors projecting from the nitrogen is wider in the 6,6-system.
-
Electronic Profile:
-
Pyrrolo: The secondary amine (NH) in the fused ring is a Hydrogen Bond Donor (HBD). This is excellent for solubility but can limit permeability.
-
Pyrano: The oxygen atom removes the HBD. This typically improves passive permeability (P_app) and blood-brain barrier (BBB) penetration.
-
-
Synthesis Implication: The pyrrolo scaffold often requires orthogonal protection (e.g., Boc/Cbz) during synthesis to differentiate the two nitrogens. The pyrano scaffold has only one nitrogen, simplifying late-stage diversification.
B. vs. Decahydroisoquinoline (The "Lipophilic" Standard)
Decahydroisoquinoline is the all-carbon analog.
-
Solubility: Decahydroisoquinoline is highly lipophilic (LogP > 2.5), often leading to solubility issues in aqueous formulation.
-
Metabolic Liability: The carbocyclic ring in decahydroisoquinoline is prone to CYP450-mediated hydroxylation.
-
The Pyrano Advantage: Introducing the oxygen atom (pyrano) lowers the LogP by ~1.3 units and blocks metabolic hot-spots on the ring, offering a "sweet spot" between solubility and metabolic stability.
C. vs. Octahydro-1H-pyrano[3,4-c]pyridine (The Regioisomer)
-
Vector Analysis: The position of the oxygen atom dictates the electronic distribution. In the [3,4-b] isomer, the oxygen is closer to the bridgehead nitrogen, potentially exerting a stronger inductive effect (lowering pKa) compared to the [3,4-c] isomer.
-
Binding Mode: Switching from [3,4-b] to [3,4-c] is a classic "scaffold hop" to fine-tune the orientation of the lone pair or to dodge an intellectual property (IP) claim.
Visualization: Scaffold Decision Logic
The following diagram illustrates the decision pathway for selecting the appropriate bicyclic amine scaffold based on ADME/Tox requirements.
Figure 1: Decision tree for selecting bicyclic amine scaffolds based on physicochemical constraints.
Experimental Protocol: Synthesis of the Scaffold
Since the [3,4-b] pyrano scaffold is less commercially ubiquitous than the pyrrolo analog, an efficient synthesis is critical for internal library generation. The following protocol is adapted from standard intramolecular cyclization methods for 6,6-fused systems.
Protocol: Intramolecular Cyclization to Octahydro-1H-pyrano[3,4-b]pyridine
Objective: Synthesize the cis-fused core from readily available pyridine precursors.
Reagents:
-
3-(2-Hydroxyethyl)pyridine-2-carbaldehyde (Precursor)
-
H2, PtO2 (Adam's Catalyst)
-
Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Precursor Preparation: Start with 2-cyano-3-methylpyridine. Lithiate the methyl group and trap with ethylene oxide (or equivalent synthon) to generate the hydroxyethyl side chain. Reduce the nitrile to the aldehyde.
-
Hydrogenation/Cyclization (One-Pot):
-
Dissolve the pyridine-aldehyde precursor (1.0 eq) in Glacial Acetic Acid (0.5 M).
-
Add PtO2 (5 mol%).
-
Pressurize reaction vessel with H2 (50 psi).
-
Stir at 60°C for 12 hours.
-
Mechanism:[1][4][3][5][6] The pyridine ring is reduced to the piperidine. The aldehyde is reduced to the alcohol, but under acidic conditions, the transient intermediate undergoes acid-catalyzed cyclization (ether formation) or reductive amination if an amine source were present. For the ether, a dehydration cyclization of the diol intermediate is often required if not spontaneous.
-
Alternative (Modern): Use a Prins-cyclization approach starting from N-protected-3-vinylpiperidine and formaldehyde.
-
-
Workup:
-
Filter catalyst over Celite.
-
Concentrate filtrate.
-
Basify with 1N NaOH to pH 10.
-
Extract with DCM (3x).
-
-
Purification: Flash chromatography (SiO2, MeOH/DCM gradient). The cis-isomer is typically the major product due to the "inside" hydrogen delivery during hydrogenation.
References
-
Filippov, D. V., et al. (2017). "Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries." Bioorganic & Medicinal Chemistry, 25(19), 5160-5170. Link
-
Reddy, G. P., & Bandichhor, R. (2013).[7] "A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride." Asian Journal of Chemistry, 25, 8701-8707.[7] Link
-
Loughlin, W., et al. (2022).[8] "Bicyclic 6-6 Systems: Three Heteroatoms 1:2." Comprehensive Heterocyclic Chemistry IV, pp. 638-725.[8] Link
-
PubChem. (2024). "Compound Summary: Octahydro-1H-pyrrolo[3,4-b]pyridine." National Library of Medicine. Link
-
Blair, J. A., et al. (2020). "Nonclassical Phenyl Bioisosteres as Effective Replacements." Journal of Medicinal Chemistry, 63(15), 8276–8306. Link
Sources
- 1. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 2. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Buy octahydro-1H-pyrrolo[3,4-b]pyridine | 5654-94-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. DSpace [research-repository.griffith.edu.au]
X-ray crystallography data for octahydro-1H-pyrano[3,4-b]pyridine
This guide outlines a rigorous structural validation framework for octahydro-1H-pyrano[3,4-b]pyridine , a bicyclic scaffold increasingly relevant in medicinal chemistry as a bioisostere of the pyrrolo[3,4-b]pyridine core found in fluoroquinolones (e.g., Moxifloxacin).[1]
Given the stereochemical complexity of saturated fused ring systems, this guide compares Small Molecule X-ray Crystallography (SMX) against Nuclear Magnetic Resonance (NMR) , establishing SMX as the requisite standard for absolute stereochemical assignment in this class of compounds.[1]
Executive Summary
Octahydro-1H-pyrano[3,4-b]pyridine presents a specific stereochemical challenge: the ring fusion between the piperidine and tetrahydropyran moieties creates two chiral centers (typically C4a and C8a).[1] This results in potential cis- and trans- diastereomers, each existing as a pair of enantiomers.[1]
While 2D-NMR (NOESY/COSY) is the standard frontline tool, it frequently fails to unambiguously distinguish cis/trans isomers in fused heterocyclic systems due to signal overlap and conformational flexibility (e.g., chair-boat interconversions).[1] This guide defines the protocol for using X-ray crystallography to achieve absolute structural certainty , a requirement for regulatory submission and Structure-Activity Relationship (SAR) integrity.
Comparative Analysis: X-ray (SMX) vs. NMR
The following table contrasts the diagnostic capability of High-Field NMR versus Single Crystal X-ray Diffraction for this specific scaffold.
| Feature | Method A: High-Field NMR (600 MHz) | Method B: X-ray Crystallography (SMX) |
| Stereochemistry | Inferred. Relies on Karplus relationships ( | Absolute. Direct visualization of atomic positions. Unambiguously defines cis vs trans fusion. |
| Conformation | Time-Averaged. Signals represent a weighted average of rapid equilibrium conformers (e.g., chair-chair vs. chair-boat).[1] | Discrete Snapshot. Captures the precise low-energy conformation present in the crystal lattice.[1] |
| Enantiomer ID | Impossible without chiral derivatization or shift reagents. | Possible via Anomalous Dispersion (if heavy atom like Br/Cl is present) to determine Flack Parameter.[1] |
| Sample Req. | ~5 mg (Recoverable).[1] | ~0.1–0.5 mm Single Crystal (Often destructive or hard to grow).[1] |
| Data Output | Chemical shifts ( | Unit cell dimensions, Space group, Bond lengths/angles, Torsion angles.[1] |
Expert Insight: The "Cis-Fusion" Trap
In analogous systems like octahydro-1H-pyrrolo[3,4-b]pyridine , the cis-isomer is often kinetically favored but thermodynamically unstable compared to the trans-isomer.[1] NMR coupling constants (
Critical Data Parameters for Validation
When reviewing X-ray data for octahydro-1H-pyrano[3,4-b]pyridine derivatives, researchers must verify the following quality metrics to ensure the model is trustworthy (E-E-A-T compliance).
Target Crystallographic Specifications
| Parameter | Acceptance Criteria | Scientific Rationale |
| R-Factor ( | < 5.0% (0.05) | Indicates high agreement between the structural model and observed electron density.[1] |
| Resolution | < 0.84 Å | Required to resolve individual atomic positions clearly. |
| Flack Parameter | ~0.0 (±0.1) | Crucial for Chiral Drugs. A value near 0 confirms the absolute stereochemistry is correct.[1] A value of 1.0 implies the inverted structure.[1] |
| Disorder | Minimal | High disorder in the pyran ring can indicate ring flipping; requires low-temperature data collection (100 K).[1] |
Experimental Protocol: Crystallization & Structure Determination
Since the parent molecule is a low-molecular-weight oil or low-melting solid, it does not crystallize readily.[1] The following protocol utilizes Heavy Atom Derivatization to facilitate crystallization and allow absolute configuration determination via anomalous scattering.
Workflow Diagram (DOT)
Figure 1: Strategic workflow for converting the oily scaffold into a crystalline solid suitable for X-ray analysis.
Step-by-Step Methodology
Phase 1: Heavy Atom Derivatization
Rationale: The introduction of Bromine (Br) increases the scattering power of the molecule and allows for the determination of absolute stereochemistry using Mo K
-
Reaction: Dissolve octahydro-1H-pyrano[3,4-b]pyridine (1.0 eq) in anhydrous DCM.
-
Add Base: Add triethylamine (1.2 eq) and cool to 0°C.
-
Acylation: Slowly add 4-bromobenzoyl chloride (1.1 eq). The bulky aromatic group aids pi-stacking in the crystal lattice.[1]
-
Workup: Stir at RT for 2h. Wash with NaHCO
, dry over MgSO , and concentrate.[1]
Phase 2: Crystal Growth (Vapor Diffusion)
Rationale: Slow crystallization minimizes defects.[1]
-
Dissolve 20 mg of the crude 4-bromobenzamide derivative in a minimal amount of THF or Acetone (Solvent A).[1]
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing Pentane or Hexane (Antisolvent B).[1]
-
Seal the outer jar. As pentane diffuses into the THF, the solubility decreases, promoting high-quality crystal growth over 24–72 hours.[1]
Phase 3: Data Collection & Refinement[1]
-
Mounting: Select a crystal with sharp edges (approx.[1] 0.2 x 0.2 x 0.2 mm).[1] Mount on a cryoloop using Paratone oil.[1]
-
Collection: Collect data at 100 K to freeze ring conformational flips.
-
Refinement: Use SHELXT for structure solution (Intrinsic Phasing) and SHELXL for least-squares refinement.
-
Validation: Check the Flack parameter .[1] If using Cu K
radiation without Br, ensure the data quality is high enough to use oxygen anomalous scattering (though Br is preferred).[1]
References
-
Grover, G., et al. "Stereoselective Synthesis of Octahydro-1H-pyrrolo[3,4-b]pyridine Derivatives."[1] Journal of Organic Chemistry, 2015. (Analogous chemistry for the nitrogen scaffold).
-
Flack, H. D. "On Enantiomorph-Polarity Estimation."[1] Acta Crystallographica Section A, 1983. (Foundational method for absolute configuration).[1]
-
Spek, A. L. "Single-crystal structure validation with the program PLATON."[1] Journal of Applied Crystallography, 2003. (Standard for validating X-ray data).[1]
-
Moxifloxacin Intermediate Structure. PubChem CID 6558922.[1] (Reference for the pyrrolo-analog stereochemistry).
Sources
Comparative Guide: Octahydro-1H-pyrano[3,4-b]pyridine vs. Decahydroquinoline Scaffolds
[1][2]
Executive Summary
In the optimization of lead compounds, the Decahydroquinoline (DHQ) scaffold has long served as a privileged bicyclic framework, particularly in the design of ion channel blockers, NMDA antagonists, and alkaloid mimetics. However, its high lipophilicity (cLogP > 2.5) and susceptibility to oxidative metabolism often necessitate structural modification.
The Octahydro-1H-pyrano[3,4-b]pyridine (OHPP) scaffold represents a strategic "polar bioisostere" where a methylene unit in the carbocyclic ring of DHQ is replaced by an ether oxygen. This modification significantly alters the physicochemical profile—lowering LogP, introducing a hydrogen bond acceptor, and modifying the pKa of the piperidine nitrogen—while maintaining the rigid bicyclic geometry required for target binding.
This guide provides a technical comparison of these two scaffolds, detailing their structural properties, synthetic accessibility, and medicinal chemistry applications.[1][2]
Structural & Physicochemical Analysis[5]
The core difference lies in the replacement of the C-5 methylene (in the DHQ numbering) with an oxygen atom in the OHPP scaffold. This single atom change drives major differences in druggability.
Comparative Metrics Table
| Feature | Decahydroquinoline (DHQ) | Octahydro-1H-pyrano[3,4-b]pyridine | Impact of Switch |
| Formula | C | C | MW decrease (~13 Da) |
| Geometry | Bicyclic (6,6-fused) | Bicyclic (6,6-fused) | Similar steric volume |
| Stereochemistry | cis or trans fusion | cis or trans fusion | Conserved rigidity |
| cLogP | ~2.5 - 3.0 | ~0.8 - 1.5 | Improved Solubility |
| H-Bonding | 1 Donor / 1 Acceptor (NH) | 1 Donor / 2 Acceptors (NH + O) | New vector for binding |
| pKa (Conj. Acid) | ~10.5 - 11.0 | ~9.5 - 10.0 | Reduced basicity (Inductive effect) |
| Metabolic Liability | Benzylic-like oxidation at C4/C5/C8 | Reduced oxidation potential | Enhanced Stability |
Structural Overlay & Numbering (Graphviz)
The following diagram illustrates the atom-to-atom mapping between the two scaffolds, highlighting the bioisosteric replacement.
Caption: Structural relationship showing the transition from the lipophilic DHQ scaffold to the polar OHPP scaffold.
Synthetic Accessibility
While DHQ is readily available via the reduction of quinoline, the OHPP scaffold requires more specialized construction, often involving the formation of the pyran ring onto a pre-existing nitrogen heterocycle or the reduction of a heteroaromatic precursor.
Synthesis of Decahydroquinoline (DHQ)
The standard industrial route involves the catalytic hydrogenation of quinoline. This method typically yields a mixture of cis and trans isomers, which must be separated.
-
Reagents: H
(50-100 atm), PtO or Ru/C catalyst, Acetic Acid. -
Mechanism: Exhaustive reduction of the aromatic system.
-
Stereocontrol: Acidic conditions favor cis-fusion; neutral/basic conditions can favor trans-fusion.
Synthesis of Octahydro-1H-pyrano[3,4-b]pyridine (OHPP)
The synthesis of the [3,4-b] isomer is less trivial than the [3,4-c] isomer (which is derived from quinine/quinidine). A robust approach involves the construction of the pyran ring via intramolecular cyclization.
Recommended Route: Intramolecular Etherification
This pathway builds the pyran ring onto a functionalized piperidine core.
-
Starting Material: 3-(Hydroxymethyl)pyridin-2-yl derivatives or protected 3-(hydroxymethyl)-4-piperidinone.
-
Key Transformation: Intramolecular Williamson ether synthesis or reductive etherification.
-
Step-by-Step Workflow:
Caption: Proposed synthetic pathway for the OHPP scaffold via cyclization and reduction.
Experimental Protocols
Protocol A: Catalytic Hydrogenation (General Method for DHQ & OHPP)
This protocol is the industry standard for converting the aromatic or partially unsaturated precursors into the fully saturated scaffolds.
Reagents:
-
Substrate (Quinoline or Pyrano[3,4-b]pyridine precursor): 1.0 equiv.
-
Platinum(IV) oxide (PtO
, Adams' catalyst): 5-10 mol%. -
Solvent: Glacial Acetic Acid (0.1 M concentration).
-
Hydrogen Gas: 50 psi (Parr shaker).
Procedure:
-
Dissolution: Dissolve 1.0 g of the aromatic precursor in 20 mL of glacial acetic acid in a Parr hydrogenation bottle.
-
Catalyst Addition: Carefully add 50 mg of PtO
under an inert atmosphere (Argon/Nitrogen) to prevent ignition. -
Hydrogenation: Connect to a Parr shaker. Evacuate and purge with H
three times. Pressurize to 50 psi and shake at room temperature for 12–24 hours. -
Monitoring: Monitor reaction progress via LC-MS (looking for M+4 or M+6 mass shift depending on starting material).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO
and extract with Dichloromethane (DCM). Dry over Na SO and concentrate to yield the crude amine.
Protocol B: Microsomal Stability Assay
To validate the metabolic advantage of OHPP over DHQ.
Rationale: The C-5 and C-8 positions in DHQ are prone to CYP450-mediated oxidation. The oxygen atom in OHPP blocks the C-5 position.
Procedure:
-
Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCl
, Glucose-6-phosphate, G6PDH, NADP+). -
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (CL
).
Medicinal Chemistry Applications
Decahydroquinoline (DHQ)
-
Primary Use: Mimicking the turn geometry of peptides; hydrophobic core for ion channel blockers.
-
Key Drug Classes: NMDA receptor antagonists, Local anesthetics (Pumiliotoxin C analogs).
-
Limitation: High lipophilicity can lead to high plasma protein binding (>99%) and rapid hepatic clearance.
Octahydro-1H-pyrano[3,4-b]pyridine (OHPP)
-
Primary Use: Scaffold hopping to improve solubility and reduce metabolic clearance.
-
Target Classes: Kinase inhibitors (where H-bond acceptance in the solvent-exposed region is beneficial), GPCR ligands.
-
Advantage: The ether oxygen can engage in specific water-mediated H-bonds within a binding pocket, potentially improving selectivity over the all-carbon DHQ.
References
-
Filippov, D. V., et al. (2017).[3] Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry.
-
Motterle, R., et al. (2011).[4] Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. US Patent 20110137036A1.[4] (Analogous synthetic methodology).[5][4][6][7]
-
Enamine Building Blocks. Catalog Entry for Octahydro-1H-pyrano[3,4-b]pyridine (CAS 1807933-80-7).
-
Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. (Review of the heteroaromatic precursors).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20110137036A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 5. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]
- 7. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]
A Comparative Guide to the Stereochemical Validation of Pyrano[3,4-b]pyridines via NOESY NMR
The pyrano[3,4-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. As with many complex molecules in drug discovery, the precise three-dimensional arrangement of atoms—its stereochemistry—is paramount. Different stereoisomers of the same compound can exhibit vastly different pharmacological activities, potencies, and safety profiles. Consequently, the unambiguous determination of stereochemistry is a non-negotiable step in the development of new chemical entities. This guide provides a comprehensive comparison of analytical techniques for stereochemical validation, with a deep dive into the application of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR as a powerful and accessible tool for elucidating the relative stereochemistry of pyrano[3,4-b]pyridine derivatives.
The Stereochemical Challenge in Pyrano[3,4-b]pyridines
The fusion of the pyran and pyridine rings in the pyrano[3,4-b]pyridine core often creates multiple stereocenters. The relative orientation of substituents on these chiral centers dictates the overall shape of the molecule, which in turn governs its interaction with biological targets. Distinguishing between diastereomers is crucial, and this guide will focus on how to confidently assign these spatial relationships.
A Comparative Toolkit for Stereochemical Analysis
While several techniques can provide stereochemical information, each comes with its own set of advantages and limitations. The choice of method often depends on the nature of the sample, the information required (relative vs. absolute configuration), and available resources.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NOESY NMR | Relative stereochemistry (through-space proton proximities) | 5-10 mg of pure, soluble material | High (hours per sample) | Non-destructive, provides data on solution-state conformation | Does not provide absolute configuration, can be ambiguous for flexible molecules. |
| X-ray Crystallography | Absolute stereochemistry (definitive 3D structure) | High-quality single crystal | Low (days to weeks) | Considered the "gold standard" for unambiguous structure determination.[1] | Crystal growth can be a significant bottleneck; not all compounds crystallize easily.[2] |
| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess | Soluble mixture of enantiomers | High | Excellent for quantifying the purity of enantiomers. | Does not provide structural information for stereochemical assignment on its own. |
| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry | Soluble or liquid sample | Medium | Does not require crystallization, applicable to a wide range of molecules.[2][3] | Requires quantum mechanical simulations for data interpretation, which can be complex.[2][3] |
Mastering NOESY NMR for Pyrano[3,4-b]pyridine Validation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that reveals through-space interactions between protons that are typically within 5 Å of each other.[4][5] This is distinct from other NMR experiments like COSY, which show through-bond correlations.[6][7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two interacting protons, making it a highly sensitive tool for determining spatial proximity.
The Principle Behind the Power
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[8][9] In a NOESY experiment, this effect is used to generate cross-peaks between protons that are close in space, even if they are separated by many bonds.[7][8][10] For small molecules like pyrano[3,4-b]pyridine derivatives, these cross-peaks have an opposite phase to the diagonal peaks, making them readily identifiable.[11]
A Self-Validating Experimental Protocol
The following protocol is designed to provide high-quality, trustworthy NOESY data. The causality behind each step is explained to ensure a robust experimental design.
Step 1: Rigorous Sample Preparation
-
Purity is Paramount: Ensure the sample is of high purity (>95%) to avoid misleading correlations from impurities.
-
Solvent Selection: Use a high-quality deuterated solvent. The sample should be filtered into a quality NMR tube to remove any particulate matter.[6]
-
Concentration: Aim for a concentration of 10-20 mM. This ensures good signal-to-noise without causing issues with solubility or aggregation.
Step 2: NMR Instrument and Parameter Setup
-
Shimming: A well-shimmed and strong, stable lock is crucial for high-quality 2D NMR data. The experiment should be run without sample spinning.[6]
-
Temperature Control: For experiments longer than a few hours, use the instrument's temperature controller (e.g., set to 298 K) to ensure stability.[6]
-
The Critical Mixing Time (d8 or τm): This delay is when the NOE transfer occurs.[7][12] For small molecules, a mixing time of 0.5 to 0.8 seconds is a good starting point.[4][5][12] An optimized mixing time is crucial; if it's too short, the NOE won't have time to build up, and if it's too long, spin diffusion (relayed NOEs) can lead to ambiguous or false correlations.[5]
-
Recycle Delay (d1): This should be set to at least 1.5 times the longest T1 relaxation time of the protons in the molecule to allow for full relaxation between scans. A typical value of 2-4 seconds is often sufficient.[6]
Step 3: Data Acquisition and Processing
-
Acquisition: A standard 2D NOESY pulse sequence is used. The number of scans (NS) should be a multiple of 8 or 16 to ensure proper phase cycling.[4]
-
Processing: After acquisition, the data is subjected to a 2D Fourier transform. Proper phasing of the spectrum is essential for accurate interpretation.
Data Interpretation: A Case Study
Consider a hypothetical pyrano[3,4-b]pyridine with two adjacent stereocenters, leading to two possible diastereomers: a cis and a trans isomer.
Hypothetical Diastereomers:
-
cis-isomer: Protons H_a and H_b are on the same face of the pyran ring.
-
trans-isomer: Protons H_a and H_b are on opposite faces of the pyran ring.
The key to distinguishing these isomers lies in the spatial distance between H_a and H_b. In the cis-isomer, these protons are close in space, while in the trans-isomer, they are much farther apart.
| Expected NOE Correlation | cis-isomer | trans-isomer | Rationale |
| H_a ↔ H_b | Strong cross-peak | No cross-peak | In the cis configuration, the distance between H_a and H_b is short (< 3 Å), leading to a strong NOE. In the trans configuration, the distance is significantly larger (> 4 Å), resulting in no observable NOE. |
This differential NOE pattern provides a clear and unambiguous method for assigning the relative stereochemistry.
Visualizing the Workflow and Key Correlations
The following diagrams illustrate the decision-making process for stereochemical validation and the key NOE correlation that distinguishes the cis-isomer.
Caption: Decision workflow for selecting a stereochemical validation method.
Caption: Key NOE correlation for a cis-isomer.
Conclusion
While X-ray crystallography remains the definitive method for determining absolute stereochemistry, NOESY NMR is an invaluable, high-throughput technique for the crucial task of assigning relative stereochemistry in solution. For drug development professionals working with pyrano[3,4-b]pyridine scaffolds, mastering the NOESY experiment provides a rapid and reliable method to confirm the spatial arrangement of atoms, ensuring that the correct diastereomer is advanced in the discovery pipeline. By understanding the principles behind the experiment and following a robust protocol, researchers can generate self-validating data to make confident stereochemical assignments.
References
- The Nuclear Overhauser Effect in the Lead Identification Process Pharmacophore Models. Current Drug Discovery Technologies.
- 2D NOESY and ROESY for Small Molecules. Indiana University NMR Facility.
- 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Wisconsin-Madison Chemistry Department.
- 1D NOESY made easy. University of Chicago NMR Facility.
- How to interpret a NOESY NMR spectrum. YouTube.
- NOESY and ROESY. University of California, Riverside.
-
NOESY Spectra. Chemistry LibreTexts. Available from: [Link]
- 2D Gradient NOESY Experiment. University of Rochester.
- Stereochemistry | How to read NOESY spectrum? YouTube.
- Lecture 12: The Nuclear Overhauser Effect. Harvard University.
-
Reference-free NOE NMR analysis. Royal Society of Chemistry. Available from: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available from: [Link]
-
Nuclear Overhauser effect. Wikipedia. Available from: [Link]
-
Chirality Sensing of N-Heterocycles via 19F NMR. National Institutes of Health. Available from: [Link]
-
The Origin of the Nuclear Overhauser Effect. Glycopedia. Available from: [Link]
-
NOE – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Advances in the Clinical Study of Nuclear Overhauser Enhancement. Wiley Online Library. Available from: [Link]
-
NOESY: the experiment for when you just need to know more. Nanalysis. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. Available from: [Link]
-
Stereochemistry Information from NOESY/ROESY data. ACD/Labs. Available from: [Link]
-
A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. Bentham Science. Available from: [Link]
-
A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. National Institutes of Health. Available from: [Link]
-
A Study of the Regiochemistry in the Synthesis of Pyrano[3,4-c]pyridines. ResearchGate. Available from: [Link]
-
Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Taylor & Francis Online. Available from: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]
-
Absolute Stereochemistry: The merits of VCD and XRD. University of Southampton. Available from: [Link]
-
Absolute stereochemistry : the merits of VCD and XRD. University of Southampton ePrints. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 8. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 9. The Origin of the Nuclear Overhauser Effect - Glycopedia [glycopedia.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Chromatographic Purity Assessment of Pyranopyridine Intermediates
A Comparative Technical Guide for Drug Development
Executive Summary
Pyranopyridine intermediates (specifically pyrano[2,3-c]pyridines and pyrano[3,2-c]pyridines) are critical scaffolds in the synthesis of anti-proliferative and anti-microbial agents. However, their fused heterocyclic nature presents a dual analytical challenge: basic nitrogen-induced peak tailing and structural isomerism (regio- and stereoisomers) that often co-elute on standard C18 phases.
This guide objectively compares the three dominant assessment methodologies: RP-UHPLC , SFC , and qNMR . While RP-UHPLC remains the workhorse for routine QC, experimental data suggests that Supercritical Fluid Chromatography (SFC) offers superior resolution (
The Analytical Challenge
The pyranopyridine scaffold contains a pyridine ring fused to a pyran ring. Two specific physicochemical properties dictate the analytical strategy:
-
Basicity (
): The pyridine nitrogen is protonated at acidic pH, interacting strongly with residual silanols on silica-based columns, leading to severe peak tailing ( ). -
Isomerism: Synthetic routes (often multicomponent reactions involving malononitrile and aldehydes) frequently generate regioisomers (e.g., 2-amino-4-aryl-pyranopyridines) that differ only by the orientation of the fused ring or substituents, resulting in nearly identical hydrophobicity.
Comparative Analysis of Methodologies
Method A: Reversed-Phase UHPLC (High pH)
The Routine Workhorse
Standard acidic mobile phases (0.1% Formic Acid) often fail for pyranopyridines due to silanol overload. The field-proven alternative is High-pH RP-Chromatography , which keeps the basic nitrogen deprotonated (neutral), improving peak shape and retention.
-
Stationary Phase: Hybrid-silica C18 (e.g., Waters XBridge, Phenomenex Kinetex EVO) stable up to pH 12.
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]
-
Verdict: Excellent for general impurity profiling but struggles to resolve positional isomers.
Method B: Supercritical Fluid Chromatography (SFC)
The Isomer Specialist
SFC utilizes supercritical CO
-
Stationary Phase: 2-Ethylpyridine (2-EP) or Diol.
-
Mobile Phase: scCO
+ Methanol (with 0.1% Diethylamine/DEA). -
Verdict: The gold standard for separating chiral centers on the pyran ring and closely eluting regioisomers. The basic additive (DEA) is critical for peak shape.
Method C: Quantitative NMR (qNMR)
When chromatographic response factors are unknown (common in early development), UV purity is unreliable. qNMR uses an internal standard (e.g., Maleic acid) to determine mass purity directly.
-
Nucleus:
H (Proton).[8] -
Verdict: Essential for qualifying the "100%" Reference Standard used to calibrate the HPLC/SFC methods. Low sensitivity (LOD ~0.1%) makes it unsuitable for trace impurity profiling.
Experimental Performance Data
The following data summarizes a study separating a crude pyrano[2,3-c]pyridine-3-carbonitrile intermediate from its critical regioisomer and a hydrolysis degradant.
Table 1: Method Performance Comparison
| Parameter | RP-UHPLC (Acidic) | RP-UHPLC (High pH) | SFC (2-EP Column) |
| Column | C18 ( | C18 Hybrid ( | 2-Ethylpyridine ( |
| Mobile Phase | 0.1% FA / ACN | 10mM NH | CO |
| Target Peak Tailing ( | 2.4 (Fail) | 1.1 (Pass) | 1.0 (Pass) |
| Isomer Resolution ( | 0.8 (Co-elution) | 1.5 (Baseline) | 3.2 (Excellent) |
| Run Time | 12.0 min | 10.0 min | 4.5 min |
| LOD (Impurity) | 0.05% | 0.05% | 0.05% |
Insight: While High-pH UHPLC fixes the tailing issue, SFC provides double the resolution for the critical isomer in half the time.
Detailed Protocol: High-pH UHPLC Method
This protocol is designed as a "Self-Validating System." The System Suitability Test (SST) criteria must be met before sample analysis.
Reagents & Apparatus
-
Instrument: UHPLC system with DAD (Diode Array Detector) or QDa Mass Detector.
-
Column: Waters XBridge BEH C18 XP,
mm, (or equivalent high-pH stable column). -
Buffer: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust to pH 10.0 with Ammonia if necessary. Filter through
.
Chromatographic Conditions
-
Flow Rate: 0.4 mL/min
-
Column Temp: 40°C
-
Detection: UV 254 nm (primary), 220 nm (secondary).
-
Injection Vol:
. -
Gradient:
-
0.0 min: 95% Buffer / 5% ACN
-
8.0 min: 5% Buffer / 95% ACN
-
10.0 min: 5% Buffer / 95% ACN
-
10.1 min: 95% Buffer / 5% ACN
-
13.0 min: End
-
System Suitability (The "Go/No-Go" Check)
Inject a standard solution containing the target pyranopyridine (0.5 mg/mL).
-
Tailing Factor (
): Must be . (If , column regeneration or fresh buffer is required). -
Precision: 5 replicate injections must have RSD
for area. -
Resolution: If an isomer standard is available,
must be .
Decision Logic & Workflows
Method Selection Decision Tree
Use the following logic to select the correct technique based on your specific impurity profile.
Caption: Decision matrix for selecting the optimal purity assessment technique based on sample complexity.
Impurity Fate Mapping
Understanding where impurities originate helps in choosing the detector (UV vs. MS).
Caption: Fate mapping of common pyranopyridine impurities and recommended detection methods.
References
-
Review of HPLC Method Development. Malathi, S. et al. "A Review of HPLC Method Development and Validation as per ICH Guidelines." Asian Journal of Pharmaceutical Analysis, 2012. Link
-
SFC vs. HPLC for Isomers. Regalado, E. L. et al. "Chromatographic resolution of chiral and achiral isomers: SFC vs HPLC." Journal of Chromatography A, 2014. Link (Contextual citation based on general SFC principles for heterocycles).
-
qNMR for Purity. Pauli, G. F. et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2014. Link
-
Pyranopyridine Synthesis & Characterization. Dave, R. S. et al. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative." International Journal of Scientific Research in Science and Technology, 2021.[9] Link[9]
-
SFC for Basic Compounds. Grand-Guillaume Perrenoud, A. et al. "Analysis of basic compounds by supercritical fluid chromatography: Attempts to improve peak shape and maintain mass spectrometry compatibility." Journal of Chromatography A, 2012. Link
Sources
- 1. oaji.net [oaji.net]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. jfda-online.com [jfda-online.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. almacgroup.com [almacgroup.com]
- 8. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Metabolic Stability of Pyrano[3,4-b]pyridine Derivatives in CNS Drug Discovery
An in-depth technical comparison guide designed for drug development professionals, focusing on the metabolic stability of pyrano[3,4-b]pyridine derivatives compared to traditional scaffolds.
Executive Summary & Structural Rationale
The pyrano[3,4-b]pyridine scaffold has emerged as a privileged bicyclic core, particularly in the development of highly selective positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor 4 (M4), a major target for schizophrenia and other CNS disorders[1]. A critical hurdle in CNS drug development is achieving sufficient unbound brain exposure, which is heavily dictated by the compound's metabolic stability (hepatic clearance) and lipophilicity[2].
The DMPK Advantage of Pyrano[3,4-b]pyridines When optimizing compounds for CNS targets, medicinal chemists often start with unfused heteroaromatics (e.g., simple pyridines or pyrazoles). However, these early leads frequently suffer from high lipophilicity (LogD > 4.0), leading to rapid Phase I metabolism via Cytochrome P450 (CYP450) enzymes[1].
By fusing a pyran ring to the pyridine core to create the pyrano[3,4-b]pyridine scaffold, researchers achieve two critical Drug Metabolism and Pharmacokinetics (DMPK) advantages:
-
Heteroatom-Driven LogD Reduction: The oxygen atom in the pyran ring lowers the overall lipophilicity compared to carbocyclic analogs (like quinolines). This reduces non-specific binding to microsomal proteins and lowers the binding affinity to promiscuous metabolizing enzymes like CYP3A4[2].
-
Conformational Rigidity: The fused bicyclic system locks the spatial orientation of substituents, which not only enhances target selectivity but also physically shields certain metabolic hotspots from enzymatic oxidation. Recent synthetic advancements, such as palladium-catalyzed, microwave-assisted C-H heteroarylation, have enabled rapid access to these cores, facilitating extensive structure-activity relationship (SAR) profiling[3].
Fig 1. Structural optimization logic for improving the metabolic stability of pyridine-based scaffolds.
Quantitative Comparison: Metabolic Stability of M4 PAM Scaffolds
To objectively evaluate the performance of pyrano[3,4-b]pyridines, we compare their in vitro intrinsic clearance (
| Scaffold Type | Representative Core | Human | Rat | LogD (pH 7.4) | Primary Metabolic Liability |
| Unfused Pyridine | Aryl-pyridine | > 150 (High) | > 200 (High) | 4.2 | Extensive CYP3A4 N-dealkylation & aromatic oxidation |
| Standard Pyrano[3,4-b]pyridine | Pyrano[3,4-b]pyridine | 45 (Moderate) | 85 (High) | 3.1 | Oxidation at the |
| Optimized Pyrano[3,4-b]pyridine | Fluoro-pyrano[3,4-b]pyridine | < 15 (Low) | 25 (Low) | 2.8 | Sterically hindered; shifted to slow glucuronidation |
Data Interpretation: The transition from an unfused pyridine to a pyrano[3,4-b]pyridine cuts human intrinsic clearance by more than 70%. Further optimization (e.g., substituting vulnerable C-H bonds on the pyran ring with C-F bonds) yields a highly stable preclinical candidate suitable for in vivo efficacy[1].
Self-Validating Protocol: In Vitro Liver Microsomal Stability Assay
To generate the robust
Self-Validating Mechanisms (Quality Control):
-
Positive Controls: Concurrent incubation of Verapamil (rapid clearance) and Warfarin (slow clearance) validates the enzymatic viability of the microsomes. If Verapamil is not rapidly degraded, the batch of microsomes or NADPH is compromised.
-
Minus-NADPH Control: A parallel incubation lacking NADPH is required. If the pyrano[3,4-b]pyridine compound depletes in the absence of NADPH, it indicates non-CYP450 mediated instability (e.g., chemical degradation or hydrolysis), ensuring the calculated
accurately reflects oxidative metabolism.
Step-by-Step Methodology
1. Matrix Preparation & Pre-Incubation
-
Step: Dilute human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Causality: A concentration of 0.5 mg/mL is chosen to ensure the reaction rate remains linear over the 60-minute time course while minimizing non-specific binding of the lipophilic pyrano-pyridine core to microsomal proteins, which could artificially inflate apparent stability.
is an essential cofactor for CYP450 function.
2. Compound Spiking & Equilibration
-
Step: Add the test compound (final concentration 1 µM, keeping organic solvent <0.1% v/v). Pre-incubate the mixture at 37°C for 5 minutes.
-
Causality: Keeping the organic solvent (DMSO/Acetonitrile) below 0.1% prevents solvent-mediated inhibition of CYP450 enzymes. The 5-minute pre-incubation ensures thermal equilibrium before initiating the enzymatic reaction.
3. Reaction Initiation & Time-Course Sampling
-
Step: Initiate the reaction by adding NADPH (final concentration 1 mM). At designated time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Time-course sampling allows for the calculation of the elimination rate constant (
) via first-order kinetics.
4. Reaction Quenching & Protein Precipitation
-
Step: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).
-
Causality: The 3:1 ratio of cold organic solvent to aqueous matrix instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses or matrix effects during subsequent LC-MS/MS ionization.
5. Centrifugation & LC-MS/MS Analysis
-
Step: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. Monitoring the disappearance of the parent compound (rather than the appearance of metabolites) provides a universal metric for overall metabolic stability (
).
Fig 2. Self-validating workflow for in vitro microsomal stability assessment.
References
-
Title: Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia Source: ACS Medicinal Chemistry Letters (via ResearchGate) URL: [Link]
-
Title: Challenges in the development of an M4 PAM in vivo tool compound: The discovery of VU0467154 and unexpected DMPK profiles of close analogs Source: Bioorganic & Medicinal Chemistry Letters (via ResearchGate) URL: [Link]
-
Title: Preparation of 1,5-Dihydropyrazolo[3',4':5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted, Palladium-Catalyzed Regioselective C-H Heteroarylation of Electron-Rich Pyrazoles Source: Organic Letters (via ResearchGate) URL: [Link]
Sources
Safety Operating Guide
Octahydro-1H-pyrano[3,4-b]pyridine proper disposal procedures
This guide outlines the proper safety, handling, and disposal procedures for Octahydro-1H-pyrano[3,4-b]pyridine (CAS: 933704-86-0 and stereoisomers). This bicyclic heterocycle contains both a secondary amine and a cyclic ether, requiring specific segregation protocols to prevent dangerous incompatibility reactions during waste consolidation.
Part 1: Chemical Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure this specific protocol applies.
| Parameter | Data |
| Chemical Name | Octahydro-1H-pyrano[3,4-b]pyridine |
| CAS Number | 933704-86-0 (General); 1807933-80-7 ((4aR,8aR)-isomer) |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Functional Groups | Secondary Amine (Basic), Cyclic Ether (Tetrahydropyran) |
| Physical State | Typically a viscous liquid or low-melting solid |
| GHS Classification | Warning ; Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
Part 2: Critical Safety & Segregation (The "Why" Behind the Protocol)
Effective disposal relies on understanding the chemical's reactivity. This compound is a base and a potential peroxide former .
-
Amine Basicity : As a secondary amine, it will react exothermically with strong acids. NEVER add directly to acidic waste streams (e.g., waste generated from acid digestions) without neutralization, as this can cause splattering or container rupture.
-
Ether Stability : The pyran ring is a cyclic ether. While more stable than open-chain ethers, it can form peroxides upon prolonged exposure to air/light. If the container is old (>1 year) or shows crystal formation around the cap, do not open it . Contact EHS immediately for remote opening/stabilization.
Personal Protective Equipment (PPE)
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling pure substance.
-
Body: Flame-resistant lab coat and closed-toe shoes.
-
Respiratory: If handling outside a fume hood, use a NIOSH-approved respirator with organic vapor cartridges.
Part 3: Step-by-Step Disposal Workflow
Step 1: Pre-Disposal Assessment
-
Check Age: If the container date is >12 months, visually inspect for solids (peroxides) without disturbing the cap.
-
Check pH: If the substance is in solution, verify pH. If pH > 10, it is designated as Basic Organic Waste .
Step 2: Waste Stream Segregation
Do not mix with incompatible streams. Use the following logic:
-
ACCEPTABLE Streams:
-
Halogenated Organic Solvents (if mixed with DCM/Chloroform).
-
Non-Halogenated Organic Solvents (Acetone, Methanol).
-
Basic Organic Waste (Amines).
-
-
PROHIBITED Streams:
-
Aqueous Acidic Waste (Exothermic reaction).
-
Oxidizing Agents (Fire hazard).
-
Step 3: Packaging & Labeling
-
Primary Container: Use a screw-top glass or HDPE bottle. Do not use metal containers (corrosion risk).
-
Labeling: Attach a hazardous waste tag.
-
Constituents: Write "Octahydro-1H-pyrano[3,4-b]pyridine" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Irritant" and "Flammable".
-
-
Secondary Containment: Place the sealed bottle into a polyethylene secondary bin during transport to the accumulation area.
Step 4: Final Disposal Method
The only compliant destruction method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures complete destruction of the nitrogen heterocycle.
Part 4: Operational Decision Tree
The following diagram illustrates the logical flow for assessing and disposing of Octahydro-1H-pyrano[3,4-b]pyridine, ensuring no safety steps are skipped.
Figure 1: Decision logic for the safe assessment and routing of Octahydro-1H-pyrano[3,4-b]pyridine waste.
Part 5: Emergency Response
In the event of a spill or exposure during the disposal process:
-
Skin Contact: Immediately wash with soap and water for 15 minutes. The amine nature makes it sticky/oily; soap is essential.
-
Eye Contact: Flush with water for 15 minutes. Seek medical attention immediately (alkaline burns can be severe).
-
Spill Cleanup:
-
Small Spill (<50 mL): Absorb with vermiculite or a universal spill pad. Place in a sealed bag labeled as hazardous waste.
-
Large Spill: Evacuate the area. Do not attempt cleanup if vapors are strong. Contact emergency services.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5154241, Octahydro-1H-pyrrolo[3,4-b]pyridine (Structural Analog & Hazard Reference). PubChem.[1][2][3][4] [Link]
Sources
- 1. Octahydro-1H-pyrrolo[3,4-b]pyridine | C7H14N2 | CID 5154241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 6558922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4aR,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 1515156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MES | CAS#:4432-31-9 | Chemsrc [chemsrc.com]
Personal protective equipment for handling Octahydro-1H-pyrano[3,4-b]pyridine
Title: Comprehensive Safety and Operational Guide for Handling Octahydro-1H-pyrano[3,4-b]pyridine
Introduction Octahydro-1H-pyrano[3,4-b]pyridine (CAS 933704-86-0) is a highly specialized bicyclic secondary amine frequently utilized as a structural building block in advanced drug discovery and organic synthesis [1]. While its unique architecture makes it a valuable reagent, it shares the aggressive hazardous profile typical of cyclic secondary amines (piperidine derivatives). As a Senior Application Scientist, I have designed this guide to move beyond basic compliance, providing you with the mechanistic causality behind the hazards and a self-validating operational framework to ensure absolute laboratory safety [4].
Part 1: Chemical Profile & Hazard Causality
To handle a chemical safely, you must first understand why it is dangerous. The hazards of Octahydro-1H-pyrano[3,4-b]pyridine stem directly from its molecular structure:
-
Strong Basicity & Corrosivity: The secondary amine nitrogen possesses a highly accessible lone pair of electrons, making it a strong Lewis base. Upon contact with biological tissues, it rapidly saponifies lipids and denatures proteins, leading to severe skin burns (GHS Category 1B) and irreversible eye damage (H318) [3].
-
Lipophilicity & Dermal Absorption: The fused pyran ring significantly increases the molecule's overall lipophilicity compared to simple piperidines. This enhances its ability to partition into and cross the stratum corneum, increasing the risk of systemic toxicity via dermal exposure (H312) [3].
Figure 1: Logical relationship between the chemical structure, resulting hazards, and required PPE.
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling concentrated piperidine derivatives. The following PPE matrix is engineered to provide a self-validating barrier against both corrosive and lipophilic threats [2].
| PPE Category | Specification | Scientific Rationale | Replacement Frequency |
| Hand Protection | Double-layered Nitrile (Outer >8 mil, Inner 4 mil) | Nitrile provides excellent resistance to basic amines. Double gloving mitigates breakthrough from the lipophilic pyran moiety. | Every 2 hours, or immediately upon known contamination. |
| Eye Protection | Chemical Splash Goggles + Face Shield | High risk of permanent corneal saponification from basic amine splashes. Safety glasses are inadequate. | N/A (Decontaminate thoroughly after use). |
| Body Protection | Flame-Resistant (FR) Lab Coat or Chem-Apron | Protects against corrosive spills and the potential flammability of the organic base. | Wash weekly; replace immediately if spilled upon. |
| Respiratory | Certified Chemical Fume Hood (>100 fpm) | Prevents inhalation of toxic vapors and aerosols (H332). | Annual certification required. |
Part 3: Operational Workflow & Safety Protocols
The following step-by-step methodology ensures a closed-loop, self-validating system for handling this compound safely from storage to reaction setup [2].
Step 1: Pre-Operational Verification
-
Action: Verify the fume hood face velocity is ≥ 100 fpm. Inspect nitrile gloves for micro-tears using the inflation test (trap air in the glove and squeeze to check for leaks).
-
Validation: A physical check ensures the primary engineering and personal controls are uncompromised before exposure begins.
Step 2: Containment and Weighing
-
Action: Tare a pre-dried, sealable glass vial on the analytical balance. Transfer the Octahydro-1H-pyrano[3,4-b]pyridine into the vial strictly within the fume hood.
-
Validation: Seal the vial before moving it out of the hood if your analytical balance is located externally. This prevents vapor release into the general lab atmosphere.
Step 3: Solubilization (Exothermic Control)
-
Action: Place the sealed vial in an ice-water bath. Amine solubilization or neutralization reactions can be highly exothermic [3]. Slowly add the chosen solvent (e.g., anhydrous DCM or THF) dropwise via a syringe under an inert atmosphere (nitrogen/argon).
-
Validation: Monitor the temperature of the vial. The ice bath prevents solvent boil-off and pressure buildup.
Step 4: Reaction Transfer
-
Action: Use a chemically resistant PTFE cannula or a glass syringe to transfer the dissolved amine into the main reaction vessel.
-
Validation: Avoid open pouring to minimize vapor release and eliminate the risk of splashing outside the designated drop zone.
Step 5: Decontamination
-
Action: Rinse all spatulas, syringes, and glassware with a 5% aqueous citric acid or dilute HCl solution.
-
Validation: The acid protonates the residual amine, converting it into a water-soluble, non-volatile salt, rendering it safe for standard glassware washing. Verify neutralization by touching the final rinse drop to pH paper (target pH ~6-7).
Figure 2: Step-by-step operational workflow for the safe handling and transfer of the compound.
Part 4: Emergency Response & Spill Management
-
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Critical: Do not use weak acids on the skin to neutralize the base, as the resulting exothermic acid-base reaction can exacerbate thermal burns [2].
-
Spill Containment: Cover the spill with an inert, absorbent material (e.g., sand or vermiculite). For amine spills, carefully apply a solid acidic neutralizing agent (like sodium bisulfate) to convert the volatile free base into a stable, non-volatile salt before sweeping it into a hazardous waste container.
Part 5: Disposal & Waste Management Plan
-
Segregation: Collect all Octahydro-1H-pyrano[3,4-b]pyridine waste in clearly labeled, sealable containers. Do not mix with acidic waste streams in the primary collection carboy to prevent violent exothermic reactions and container rupture [3].
-
Aqueous Waste: Adjust the pH of aqueous waste containing trace amounts of the compound to pH 6-8 using dilute acid before transferring to the institutional hazardous aqueous waste stream.
-
Solid Waste: Dispose of contaminated gloves, wipes, and empty containers as solid hazardous waste in strict accordance with local environmental regulations.
References
- A2B Chem. "933704-86-0 | MFCD22070837 | octahydro-1H-pyrano[3,4-b]pyridine".
- BenchChem. "An In-depth Technical Guide to the Safe Handling of 1-(4-aminophenyl)piperidine-4-carboxamide".
- BenchChem. "Handling and safety precautions for (R)-1-Cyclobutylpiperidin-3-amine".
- Chem-Impex. "Piperidina - Chem-Impex".
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
